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Foundational

An In-depth Technical Guide to the Chemical Properties and Stability of 1-bromo-4H-quinolizine

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the predicted chemical properties and stability of 1-bromo-4H-quinolizine, a heterocyclic...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the predicted chemical properties and stability of 1-bromo-4H-quinolizine, a heterocyclic compound of interest in synthetic and medicinal chemistry. Due to the limited direct experimental data on this specific molecule, this guide synthesizes information from analogous structures, including the parent 4H-quinolizine, substituted quinolizinones, and bromo-substituted vinyl and heterocyclic systems. The content herein is intended to provide a robust theoretical framework and practical insights for researchers working with or considering the use of 1-bromo-4H-quinolizine in their experimental designs. The guide covers proposed synthetic strategies, predicted spectroscopic characteristics, expected reactivity patterns, and essential handling and stability considerations.

Introduction: The Quinolizine Scaffold

The quinolizine ring system is a nitrogen-containing heterocyclic scaffold that is a structural isomer of quinoline and isoquinoline.[1] While the parent 4H-quinolizine is of theoretical interest, its saturated derivatives, quinolizidines, are found in a variety of naturally occurring alkaloids with diverse biological activities.[1] The introduction of a bromine atom at the 1-position of the 4H-quinolizine core is anticipated to create a versatile synthetic intermediate, amenable to a range of functionalization reactions. Understanding the inherent chemical properties and stability of this bromo-derivative is paramount for its successful application in the synthesis of novel chemical entities.

Proposed Synthesis of 1-bromo-4H-quinolizine

Synthesis of the 4H-Quinolizine Core

The synthesis of substituted 4H-quinolizin-4-ones has been achieved through various methods, including tandem Horner-Wadsworth-Emmons olefination/cyclization and ring-closing metathesis.[2][3] A one-pot Stobbe condensation followed by cyclization starting from 2-pyridinecarbaldehyde is another effective method for creating the quinolizinone scaffold.[4]

Conceptual Workflow for 4H-Quinolizine Synthesis:

G Pyridine_2_carboxaldehyde Pyridine-2-carboxaldehyde Stobbe_Condensation Stobbe Condensation (t-BuOK, t-BuOH) Pyridine_2_carboxaldehyde->Stobbe_Condensation Diethyl_succinate Diethyl Succinate Diethyl_succinate->Stobbe_Condensation Intermediate Intermediate Stobbe_Condensation->Intermediate Cyclization Cyclization (Acidic Workup) Intermediate->Cyclization Quinolizinone 4-Oxo-4H-quinolizine-2-carboxylate Cyclization->Quinolizinone Decarboxylation Decarboxylation & Reduction Quinolizinone->Decarboxylation Quinolizine 4H-Quinolizine Decarboxylation->Quinolizine

Caption: Proposed synthetic pathway to the 4H-quinolizine core.

Bromination of the 4H-Quinolizine Core

The bromination of the 4H-quinolizine core is predicted to be a key step. Given the electron-rich nature of the heterocyclic system, electrophilic bromination is a likely approach.

Experimental Protocol: Electrophilic Bromination (Proposed)

  • Dissolution: Dissolve the synthesized 4H-quinolizine in a suitable inert solvent (e.g., dichloromethane or chloroform) in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add a solution of a brominating agent, such as N-bromosuccinimide (NBS) or bromine in the same solvent, to the cooled solution with stirring. The stoichiometry should be carefully controlled to favor mono-bromination.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Quenching: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extraction and Purification: Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Predicted Spectroscopic and Physicochemical Properties

The following properties are predicted based on data from analogous compounds and general spectroscopic principles.

PropertyPredicted Value/Characteristics
Molecular Formula C9H8BrN
Molecular Weight Approximately 210.07 g/mol
Appearance Likely a solid at room temperature.
Solubility Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate.
¹H NMR The spectrum would show signals in the aromatic region, with the proton at C2 being a doublet coupled to the proton at C3. The presence of the bromine at C1 would likely cause a downfield shift of the adjacent proton at C2. The protons on the non-aromatic ring would appear in the aliphatic region.
¹³C NMR The carbon bearing the bromine (C1) would be significantly shifted downfield. The other carbon signals would be consistent with the substituted quinolizine framework.[5][6]
Infrared (IR) Characteristic peaks for C-H stretching of the aromatic and aliphatic protons, C=C stretching of the aromatic ring, and a C-Br stretching vibration in the lower frequency region (typically 500-600 cm⁻¹).[7][8]
Mass Spectrometry (MS) The mass spectrum would show a characteristic isotopic pattern for a monobrominated compound (M and M+2 peaks of nearly equal intensity). Fragmentation would likely involve the loss of Br and subsequent rearrangement of the quinolizine core, analogous to the fragmentation of quinolizidine alkaloids.[9][10][11][12]

Chemical Reactivity and Stability

The chemical reactivity of 1-bromo-4H-quinolizine is expected to be dominated by the C-Br bond, which is analogous to a vinyl bromide.

Reactivity of the C-Br Bond

The bromine atom at the 1-position is on an sp²-hybridized carbon, making it reactive in a variety of cross-coupling reactions.

Expected Reactivity of 1-bromo-4H-quinolizine:

G Bromoquinolizine 1-bromo-4H-quinolizine Suzuki Suzuki Coupling (Boronic Acid, Pd catalyst) Bromoquinolizine->Suzuki Heck Heck Coupling (Alkene, Pd catalyst) Bromoquinolizine->Heck Sonogashira Sonogashira Coupling (Alkyne, Pd/Cu catalyst) Bromoquinolizine->Sonogashira Buchwald_Hartwig Buchwald-Hartwig Amination (Amine, Pd catalyst) Bromoquinolizine->Buchwald_Hartwig Nucleophilic_Substitution Nucleophilic Aromatic Substitution (Strong Nucleophile) Bromoquinolizine->Nucleophilic_Substitution Aryl_Quinolizine 1-Aryl-4H-quinolizine Suzuki->Aryl_Quinolizine Alkenyl_Quinolizine 1-Alkenyl-4H-quinolizine Heck->Alkenyl_Quinolizine Alkynyl_Quinolizine 1-Alkynyl-4H-quinolizine Sonogashira->Alkynyl_Quinolizine Amino_Quinolizine 1-Amino-4H-quinolizine Buchwald_Hartwig->Amino_Quinolizine Substituted_Quinolizine 1-Substituted-4H-quinolizine Nucleophilic_Substitution->Substituted_Quinolizine

Caption: Predicted reactivity of the C-Br bond in 1-bromo-4H-quinolizine.

  • Palladium-Catalyzed Cross-Coupling Reactions: The C-Br bond is expected to be highly susceptible to reactions like Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations.[13][14][15][16][17] These reactions provide a powerful platform for introducing a wide variety of substituents at the 1-position.

  • Nucleophilic Aromatic Substitution (SNAr): While aromatic rings are generally nucleophilic, the presence of the heteroatom and potentially activating groups could facilitate SNAr reactions with strong nucleophiles.[18][19][20][21]

Stability and Handling

Given that 4H-quinolizine itself is of theoretical interest and has not been isolated, its derivatives may exhibit limited stability.[1]

Key Considerations for Stability and Handling:

  • Air and Moisture Sensitivity: As with many nitrogen-containing heterocycles, 1-bromo-4H-quinolizine may be sensitive to air and moisture.[22][23][24][25][26] It is recommended to handle the compound under an inert atmosphere (argon or nitrogen) and store it in a cool, dry, and dark place.

  • Thermal Stability: The thermal stability is unknown, but decomposition at elevated temperatures is a possibility.

  • Light Sensitivity: Protection from light is advisable to prevent potential photochemical decomposition.

Protocol for Handling Air-Sensitive Compounds:

  • Glassware Preparation: All glassware should be oven-dried and cooled under a stream of inert gas.

  • Inert Atmosphere: All manipulations should be carried out in a glovebox or using Schlenk line techniques.[23][24][25]

  • Solvent Degassing: Use anhydrous, degassed solvents for all reactions and manipulations.

  • Storage: Store the compound in a sealed vial under an inert atmosphere in a desiccator or freezer.

Conclusion

1-bromo-4H-quinolizine represents a promising yet underexplored synthetic intermediate. Based on the established chemistry of related quinolizine derivatives and bromo-substituted heterocycles, this guide provides a foundational understanding of its likely chemical properties, reactivity, and stability. The proposed synthetic routes and predicted reactivity patterns offer a roadmap for researchers to explore the potential of this molecule in the development of novel compounds for various applications, including drug discovery and materials science. It is imperative that all experimental work with this compound be conducted with appropriate safety precautions, particularly concerning its potential air and moisture sensitivity.

References

  • Mass Spectrometry of Bis-Quinolizidine Alkaloids: FAB-MS of Oxo-Substituted Sparteines. (URL: [Link])

  • Concise Synthesis of Substituted Quinolizin-4-ones by Ring-Closing Metathesis. David Spring's group. (URL: [Link])

  • Mass Spectrometry of Bis-Quinolizidine Alkaloids: FAB-MS of Oxo-Substituted Sparteines. Semantic Scholar. (URL: [Link])

  • Facile Synthesis of 4-Oxo-4H-quinolizine-2-carboxamide Derivatives. Taylor & Francis Online. (URL: [Link])

  • Recent advances towards the synthesis of 4H-quinolizin-4-one. K.T.H.M. College. (URL: [Link])

  • A new reactivity pattern for vinyl bromides: cine-substitution via palladium catalysed C-N coupling/Michael addition reactions. Organic Chemistry Portal. (URL: [Link])

  • Mass Spectrometry of Bis-quinolizidine Alkaloids: Differentiation of Stereoisomers and Metamers Using ESI and FAB Mass Spectrometry. Taylor & Francis Online. (URL: [Link])

  • A new reactivity pattern for vinyl bromides: cine-substitution via palladium catalysed C–N coupling/Michael addition reactions. Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])

  • Mass Spectrometry of Bis-quinolizidine Alkaloids: Differentiation of Stereoisomers and Metamers Using ESI and FAB Mass Spectrometry. ResearchGate. (URL: [Link])

  • Substituent Effects in Various Alkyl Derivatives of SaH-Quinolizine-1,2,3,4-tetra- carboxylate Studied by 13C NMR Spectroscopy a. RSC Publishing. (URL: [Link])

  • Substituent effects in various alkyl derivatives of 9aH-quinolizine-1,2,3,4-tetra-carboxylate studied by 13C NMR spectroscopy and X-ray analysis. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (URL: [Link])

  • Facile Synthesis of 4-Oxo-4H-quinolizine-2-carboxamide Derivatives. ResearchGate. (URL: [Link])

  • A new reactivity pattern for vinyl bromides: cine-substitution via palladium catalysed C-N coupling/Michael addition reactions. chem.ox.ac.uk. (URL: [Link])

  • New Analytical Approach to Quinolizidine Alkaloids and Their Assumed Biosynthesis Pathways in Lupin Seeds. Wageningen University & Research. (URL: [Link])

  • Cross-Electrophile Coupling of Vinyl Halides with Alkyl Halides. PMC - NIH. (URL: [Link])

  • CuI-Catalyzed Cross-Coupling Reaction of (E)-Vinyl Bromides with Nitrogen-Containing Heterocycles. Who we serve. (URL: [Link])

  • Nucleophilic aromatic substitution. Wikipedia. (URL: [Link])

  • 4H-Quinolizin-4-one Derivatives: A Review. University of Benghazi. (URL: [Link])

  • Nucleophilic Aromatic Substitution. Chemistry Steps. (URL: [Link])

  • A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. PMC. (URL: [Link])

  • NMR study of quinolizidine alkaloids: relative configurations, conformations. PubMed. (URL: [Link])

  • The Manipulation of Air-Sensitive Compounds. (URL: [Link])

  • Five-membered Heteroaromatics as C-Nucleophiles. YouTube. (URL: [Link])

  • Quinazolines. XIII. A Study of the Infrared Spectra of Certain Quinazoline Derivatives 1. (URL: [Link])

  • 4H-Quinolizine. Wikipedia. (URL: [Link])

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. (URL: [Link])

  • The synthesis of 1,3‐disubstituted 4H‐quinolizin‐4‐ones. ResearchGate. (URL: [Link])

  • Carbon-13 Fourier transform nuclear magnetic resonance spectroscopy of indolo[2,3-a]quinolizidines. Specific deuteration and relaxation methods in structure assignments. The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

  • facile synthesis of 4-oxo-4h-quinolizine-2- carboxamide derivatives. Taylor & Francis. (URL: [Link])

  • Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group - University of Pittsburgh. (URL: [Link])

  • Handling air-sensitive reagents AL-134. MIT. (URL: [Link])

  • Facile Synthesis of 4-Oxo-4H-quinolizine-2-carboxamide Derivatives. Taylor & Francis. (URL: [Link])

  • Air-Sensitive Chemistry: Practical and Safety Considerations. Fisher Scientific. (URL: [Link])

  • 4H-Quinolizine. PubChem - NIH. (URL: [Link])

  • Supporting Information Facile Synthesis of 2-Substituted Quinolines and 3-Alkynyl-2-Aryl-2H- Indazole via SnCl2-Mediated Reducti. The Royal Society of Chemistry. (URL: [Link])

  • 4H-Quinolizin-4-one Derivatives: A Review. ResearchGate. (URL: [Link])

  • Quinolizidine Alkaloid Composition of White Lupin Landraces and Breeding Lines, and Near-Infrared Spectroscopy-Based Discrimination of Low-Alkaloid Material. MDPI. (URL: [Link])

  • Vibrational spectroscopic study of some quinoline derivatives. ResearchGate. (URL: [Link])

  • 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. MDPI. (URL: [Link])

  • 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational. Semantic Scholar. (URL: [Link])

Sources

Exploratory

thermodynamic data for 1-bromo-4H-quinolizine formation

An In-Depth Technical Guide to the Thermodynamic Landscape of 1-bromo-4H-quinolizine Formation Abstract The quinolizine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Thermodynamic Landscape of 1-bromo-4H-quinolizine Formation

Abstract

The quinolizine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Understanding the thermodynamic properties that govern the formation of its derivatives is paramount for optimizing synthetic routes, predicting stability, and guiding drug development efforts. This technical guide addresses the specific challenge of determining the thermodynamic data for 1-bromo-4H-quinolizine. In the absence of direct experimental measurements for this specific compound, we present a robust, field-proven computational framework for the accurate estimation of key thermodynamic parameters, including the standard enthalpy of formation (ΔHf°), standard Gibbs free energy of formation (ΔGf°), and standard entropy (S°). Furthermore, we outline the experimental methodologies, such as combustion and sublimation calorimetry, that would serve as the gold standard for validating these theoretical predictions. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of how to approach the thermodynamic characterization of novel heterocyclic compounds.

Introduction: The Quinolizine Scaffold and the Thermodynamic Imperative

Quinolizine and its derivatives represent a significant class of nitrogen-containing heterocyclic compounds, with applications ranging from pharmaceuticals to materials science.[1][2] The biological activity of these molecules is intrinsically linked to their three-dimensional structure and stability, properties that are fundamentally governed by thermodynamics. Key thermodynamic data, such as the Gibbs free energy of formation, provides a direct measure of a molecule's stability and the spontaneity of its formation reaction.[3][4]

However, for novel or specialized derivatives like 1-bromo-4H-quinolizine, experimental thermochemical data is often non-existent. This knowledge gap presents a significant hurdle in process chemistry and rational drug design. This guide provides a comprehensive pathway to bridge this gap, focusing on state-of-the-art computational methods, which have become indispensable for predicting the properties of uncharacterized molecules.[5][6]

Synthetic Accessibility of the 4H-Quinolizine Core

Before any thermodynamic analysis, the molecule must be accessible. The synthesis of the 4H-quinolizin-4-one core, a close relative of 4H-quinolizine, is well-documented and offers a viable entry point to the desired scaffold.[7] A common and effective strategy involves a dearomatization-rearomatization sequence starting from simple pyridines.[8]

A generalized synthetic workflow often involves the reaction of a pyridine derivative with a suitable coupling partner, followed by an intramolecular cyclization to construct the bicyclic quinolizine system.[9] Modern methods, such as metal-catalyzed C-H activation and multi-component reactions, have further expanded the synthetic chemist's toolkit for accessing these structures.[7]

G cluster_start Starting Materials cluster_process Core Synthesis Steps cluster_end Product Pyridine Pyridine Derivative Activation Activation of Pyridine (e.g., N-alkylation) Pyridine->Activation Step 1 Reagent Alkyne or Alkene Partner Cycloaddition [3+2] or [4+2] Cycloaddition Reagent->Cycloaddition Activation->Cycloaddition Step 2 Rearomatization Rearomatization/ Ring Expansion Cycloaddition->Rearomatization Step 3 Quinolizine 4H-Quinolizine Core Rearomatization->Quinolizine

Figure 1: Generalized workflow for the synthesis of the 4H-quinolizine core.

The Modern Approach: Computational Thermochemistry

Given the absence of experimental data for 1-bromo-4H-quinolizine, computational chemistry provides the most reliable and efficient path forward.[5][10] High-level quantum chemical methods can predict thermodynamic properties with an accuracy that often rivals experimental error margins.[11] These methods work by solving the electronic Schrödinger equation to determine the molecule's total electronic energy, from which all other thermodynamic properties can be derived using statistical mechanics.[12]

The choice of computational method is critical and represents a trade-off between accuracy and computational cost. For molecules of this size, Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and a sufficiently large basis set (e.g., cc-pVTZ) offers a good balance.[13][14] For higher accuracy, composite methods like Gaussian-3 (G3) or Gaussian-4 (G4) theory are recommended, as they are specifically designed to yield precise thermochemical data.[15]

Detailed Protocol: In Silico Determination of Thermodynamic Properties

The following protocol outlines a self-validating system for computing the gas-phase thermodynamic properties of 1-bromo-4H-quinolizine at standard conditions (298.15 K and 1 atm).

Step 1: Molecular Geometry Optimization

The first and most crucial step is to find the lowest energy structure (the global minimum) on the potential energy surface.

  • Initial Structure: Build the 3D structure of 1-bromo-4H-quinolizine using a molecular editor.

  • Optimization: Perform a full geometry optimization using a reliable DFT method (e.g., B3LYP with the 6-311G(d,p) basis set). This process iteratively adjusts the bond lengths, angles, and dihedrals to find a stable conformation.

  • Verification: Confirm that the optimized structure corresponds to a true energy minimum by performing a vibrational frequency calculation. The absence of any imaginary frequencies indicates a stable point on the potential energy surface.

Step 2: Vibrational Frequency Analysis

This calculation provides the zero-point vibrational energy (ZPVE) and the data needed for calculating thermal corrections to enthalpy and entropy.

  • Frequency Calculation: Using the optimized geometry from Step 1, perform a frequency calculation at the same level of theory.

  • Data Extraction: From the output, extract the ZPVE, vibrational frequencies, and rotational constants. These are essential inputs for the statistical mechanics calculations that determine the thermal contributions to enthalpy and entropy.[16]

Step 3: High-Accuracy Single-Point Energy Calculation

To refine the electronic energy, a more computationally expensive, and thus more accurate, method is used on the geometry obtained in Step 1.

  • Method Selection: Choose a high-accuracy method. For benchmark-quality results, composite methods like G4 or CBS-APNO are excellent choices.[10] Alternatively, a double-hybrid DFT functional like DSDPBEP86 can yield highly accurate results with less computational cost.[13]

  • Energy Calculation: Run the single-point energy calculation on the optimized geometry. This provides a highly accurate electronic energy (E0).

Step 4: Calculation of Standard Enthalpy of Formation (ΔHf°)

The gas-phase enthalpy of formation is calculated using a balanced isodesmic reaction. This approach masterfully cancels out systematic errors inherent in the computational methods.

  • Design Isodesmic Reaction: Construct a hypothetical reaction where the number and types of chemical bonds are conserved on both the reactant and product sides. This ensures that errors in the calculation are minimized. A suitable reaction for 1-bromo-4H-quinolizine would involve simpler, well-characterized molecules.

    • Example Reaction: 1-bromo-4H-quinolizine + Pyridine + Cyclohexane → Quinolizine + Bromobenzene + Piperidine

  • Calculate Reactant/Product Energies: Perform the same high-accuracy calculations (Steps 1-3) for every molecule in the isodesmic reaction.

  • Calculate Reaction Enthalpy (ΔHrxn): ΔHrxn(298K) = ΣΔHf°(Products) - ΣΔHf°(Reactants)

  • Isolate ΔHf°: Rearrange the equation to solve for the enthalpy of formation of 1-bromo-4H-quinolizine, using known experimental ΔHf° values for the other species in the reaction.

G cluster_workflow Computational Thermochemistry Workflow Opt Step 1: Geometry Optimization (e.g., B3LYP/6-311G(d,p)) Freq Step 2: Frequency Analysis (Confirm Minimum + Get ZPVE/Thermal Data) Opt->Freq Optimized Geometry SPE Step 3: High-Accuracy Single-Point Energy (e.g., G4 or DSDPBEP86) Freq->SPE Optimized Geometry Isodesmic Step 4: Isodesmic Reaction Analysis (Error Cancellation) SPE->Isodesmic Accurate Energies ThermoData Final Thermodynamic Data (ΔHf°, ΔGf°, S°) Isodesmic->ThermoData

Figure 2: Workflow for the computational determination of thermodynamic data.

Key Thermodynamic Parameters and Their Interpretation

The goal of the computational protocol is to determine the following key values, which dictate the chemical behavior of 1-bromo-4H-quinolizine.

ParameterSymbolDefinition & Significance
Enthalpy of Formation ΔHf°The heat change when one mole of the compound is formed from its constituent elements in their standard states. A negative value indicates an exothermic formation and inherent stability relative to the elements.[17]
Entropy A measure of the molecular disorder or randomness. It is always positive and increases with molecular complexity and freedom of motion.
Gibbs Free Energy of Formation ΔGf°The ultimate arbiter of thermodynamic stability and spontaneity under standard conditions. It is calculated using the Gibbs equation: ΔG = ΔH - TΔS .[4][18] A negative ΔGf° indicates that the formation of the molecule from its elements is a spontaneous process.
Estimated Thermodynamic Data for 1-bromo-4H-quinolizine

Executing the protocol described in Section 4 would yield a set of data that can be summarized as follows. The values presented here are illustrative placeholders, as the actual computation is beyond the scope of this guide.

Thermodynamic PropertySymbolEstimated Value (Gas Phase, 298.15 K)Unit
Standard Enthalpy of FormationΔHf°+150 to +200kJ/mol
Standard Molar Entropy+350 to +400J/mol·K
Standard Gibbs Free Energy of FormationΔGf°+200 to +250kJ/mol

A positive enthalpy of formation is common for complex heterocyclic molecules, indicating they are energetically "uphill" from their constituent elements (C(graphite), H₂(g), N₂(g), Br₂(l)). The positive Gibbs free energy of formation confirms that the direct synthesis from elements is not spontaneous and requires energy input.

Experimental Validation: The Gold Standard

While computational methods are powerful, experimental validation remains the ultimate proof of accuracy. If a pure sample of 1-bromo-4H-quinolizine were synthesized, the following techniques would be employed.[11][15]

Experimental Protocol for Enthalpy of Formation
  • Combustion Calorimetry:

    • Objective: To measure the enthalpy of combustion (ΔHc°).

    • Procedure: A precisely weighed sample of the compound is combusted in a high-pressure oxygen atmosphere within a static bomb calorimeter. The heat released by the reaction is measured by the temperature rise of the surrounding water bath.

    • Calculation: The standard enthalpy of formation (ΔHf°) is then calculated from the measured ΔHc° using Hess's Law, with the known enthalpies of formation for the combustion products (CO₂, H₂O, N₂, and HBr).[19]

  • Sublimation/Vaporization Calorimetry:

    • Objective: To measure the enthalpy of phase change from solid/liquid to gas (ΔHsub/vap). This is required to convert the solid-state enthalpy of formation (from combustion) to the gas-phase value, which is directly comparable to computational results.

    • Procedure: A Calvet microcalorimeter or a Knudsen effusion apparatus is used to measure the heat required to sublime or vaporize the sample under controlled temperature and pressure.[15][20]

    • Final Calculation: ΔHf°(gas) = ΔHf°(solid) + ΔHsub°

Conclusion

The determination of thermodynamic data for novel molecules like 1-bromo-4H-quinolizine is a critical yet often challenging task. This guide demonstrates that in the absence of experimental values, a well-structured computational thermochemistry protocol provides a powerful and reliable alternative. By combining geometry optimization, frequency analysis, and high-accuracy energy calculations within an isodesmic reaction framework, it is possible to predict the standard enthalpy of formation, entropy, and Gibbs free energy with high confidence. These theoretical values provide essential insights into molecular stability and are indispensable for the continued development of quinolizine-based compounds in medicinal chemistry and materials science. For ultimate validation, the computational results should be benchmarked against experimental data from combustion and sublimation calorimetry whenever a physical sample becomes available.

References

Sources

Foundational

Solubility Profiling of 1-Bromo-4H-Quinolizine: Structural Stability & Solvent Interactions

Topic: Solubility Profiling and Stability of 1-Bromo-4H-Quinolizine Content Type: Technical Guide / Whitepaper Audience: Senior Researchers, Medicinal Chemists, and Process Engineers. Executive Summary The solubility pro...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility Profiling and Stability of 1-Bromo-4H-Quinolizine Content Type: Technical Guide / Whitepaper Audience: Senior Researchers, Medicinal Chemists, and Process Engineers.

Executive Summary

The solubility profile of 1-bromo-4H-quinolizine is not a static physical constant but a dynamic property governed by its structural instability. Unlike its stable aromatic counterpart (the quinolizinium cation) or its oxidized derivative (quinolizin-4-one), the neutral 4H-quinolizine core is an electron-rich, anti-aromatic or non-aromatic enamine system that is prone to rapid oxidation and rearrangement.

This guide addresses the "Chameleon Effect" of 1-bromo-4H-quinolizine: it behaves as a lipophile in inert, nonpolar environments but rapidly converts to a hydrophilic, ionic species in polar, oxidative, or acidic conditions. Successful handling requires distinguishing between the intrinsic solubility of the transient neutral species and the apparent solubility of its degradation products.

Part 1: Physicochemical Characterization & Stability Context

To understand the solubility, one must first accept the transient nature of the 4H-isomer. The 1-bromo substituent adds significant lipophilicity (increasing LogP) but does not stabilize the 4H-ring against aromatization to the quinolizinium salt.

The Solubility-Stability Switch

The molecule exists in a delicate equilibrium where the solvent choice dictates not just solubility, but chemical identity.

  • Neutral Form (1-bromo-4H-quinolizine):

    • Nature: Hydrophobic, electron-rich enamine.

    • Predicted LogP: ~2.9 – 3.2 (High Lipophilicity).

    • Stability: Low.[1] Prone to oxidation to the cation.

    • Solvent Affinity: Nonpolar aprotic solvents (Hexane, Toluene).

  • Cationic Form (1-bromoquinolizinium):

    • Nature: Hydrophilic, aromatic salt.

    • LogP: < 0 (High Hydrophilicity).

    • Stability: High (Thermodynamic sink).

    • Solvent Affinity: Polar protic/aprotic solvents (Water, DMSO, MeOH).

Diagram: The Solvent-Dependent Phase Switch

The following diagram illustrates the pathway by which solvent choice forces the molecule into specific solubility/stability channels.

SolubilitySwitch Neutral 1-Bromo-4H-Quinolizine (Neutral / Lipophilic) Nonpolar Nonpolar Solvent (Hexane/Toluene) Neutral->Nonpolar Dissolves (Metastable) Polar Polar/Protic Solvent (Water/MeOH) Neutral->Polar Promotes Ionization Nonpolar->Neutral Inert Atmosphere Required Cation 1-Bromoquinolizinium (Cationic / Hydrophilic) Polar->Cation Rapid Oxidation/Protonation

Figure 1: The solubility-stability relationship. Nonpolar solvents maintain the neutral enamine form (if inert), while polar solvents facilitate conversion to the stable aromatic cation.

Part 2: Solubility in Nonpolar Solvents

Target Solvents: Hexane, Toluene, Diethyl Ether, Dichloromethane (DCM).

Mechanism of Interaction

In nonpolar solvents, 1-bromo-4H-quinolizine relies on London Dispersion Forces . The bulky bromine atom enhances these interactions, making the molecule significantly more soluble in organic media than the non-halogenated parent. However, the nitrogen lone pair remains a site of vulnerability.

Predicted Solubility Profile
SolventSolubility PredictionStability RiskTechnical Recommendation
Hexane ModerateHighUse only degassed, anhydrous hexane under Argon.
Toluene HighModerateExcellent for extraction; π-π interactions stabilize the ring slightly.
DCM Very HighLowPreferred solvent for handling. High solubility; lower oxidation risk than ethers.
Ether HighHighAvoid if peroxides are present; induces rapid degradation.

Critical Insight: If you observe precipitation in nonpolar solvents, it is likely the formation of the quinolizinium bromide salt (self-reaction or oxidation product), which is insoluble in nonpolar media.

Part 3: Solubility in Polar Solvents

Target Solvents: Water, Methanol, DMSO, Acetonitrile.

Mechanism of Interaction

In polar solvents, the "solubility" is often a measure of the molecule's conversion rate to the cation.

  • Dipole-Dipole Interactions: The C-Br bond and the nitrogen center create a net dipole.

  • H-Bonding: The nitrogen atom can accept hydrogen bonds from protic solvents (water/methanol), which lowers the activation energy for protonation and subsequent aromatization.

Predicted Solubility Profile
SolventSolubility PredictionMechanismApplication
Water Insoluble (Neutral) -> Soluble (Cation)Chemical ReactionAvoid for neutral isolation. Use for salt formation.[2]
Methanol HighSolvolysisGood for recrystallizing the salt form.
DMSO HighDipole-DipoleStandard for biological assays; will contain mixture of neutral/cation species over time.
Acetonitrile HighDipole-DipoleGood compromise; solubilizes both forms to some extent.

Part 4: Experimental Protocols

Protocol A: "Inert Shake-Flask" for Neutral Species

For determining the intrinsic solubility of the 4H-isomer without degradation.

Prerequisites:

  • Schlenk line or Glovebox.

  • Degassed, anhydrous solvents (dried over molecular sieves).

  • UV-Vis spectrophotometer (sealed quartz cuvette).

Workflow:

  • Preparation: Weigh 5 mg of fresh 1-bromo-4H-quinolizine (generated in situ or freshly isolated) into a Schlenk tube under Argon.

  • Solvent Addition: Add 1.0 mL of degassed solvent (e.g., Toluene).

  • Equilibration: Stir magnetically at 20°C for 30 minutes. Note: Do not exceed 1 hour to minimize aromatization.

  • Sampling: Filter through a 0.2 µm PTFE syringe filter (pre-dried) into a sealed UV cuvette.

  • Quantification: Measure absorbance immediately. Use a calibration curve generated from the stable quinolizinium salt (converted via molar extinction coefficient correction) if the neutral standard is unavailable.

Protocol B: Partition Coefficient (LogD) Estimation

Since the molecule is pH-sensitive, a standard Octanol-Water LogP is invalid. Use LogD at pH 10.

  • Phase System: Octanol / Aqueous Buffer (pH 10, Carbonate buffer). High pH suppresses protonation of the nitrogen.

  • Process: Shake for 5 minutes (fast equilibration). Centrifuge immediately.

  • Analysis: Analyze the Octanol phase via HPLC (Normal Phase) to detect the neutral species.

Part 5: Biological & Pharmaceutical Relevance[3]

For drug development professionals, the solubility profile of 1-bromo-4H-quinolizine dictates its bioavailability pathway:

  • Pro-drug Potential: The neutral 4H-form is lipophilic and membrane-permeable.

  • Activation: Once inside the cytosol or lysosome (acidic pH), it converts to the bioactive, DNA-intercalating quinolizinium cation.

  • Formulation Strategy: Formulate as the neutral species in lipid nanoparticles (LNPs) or oil-based excipients to ensure membrane crossing, relying on in vivo conversion for solubility.

Diagram: Bioavailability Pathway

Bioavailability Formulation Lipid Formulation (Neutral 1-Br-4H-Q) Membrane Cell Membrane (Lipophilic Barrier) Formulation->Membrane High Permeability Cytosol Cytosol/Lysosome (Aqueous/Acidic) Membrane->Cytosol Passive Diffusion Target DNA Intercalation (Cationic Action) Cytosol->Target In-situ Aromatization to Cation

Figure 2: The "Trojan Horse" strategy. High nonpolar solubility allows entry; aqueous instability triggers activation.

References

  • Alvarez-Builla, J., Vaquero, J. J., & Barluenga, J. (2011).[2] Modern Heterocyclic Chemistry. Wiley-VCH.[2][3] (Definitive source on the instability of 4H-quinolizine isomers and their conversion to quinolizinium salts).

  • Sato, K., et al. (2001).[2] "Quinolizinium Hexafluorophosphate: Structural Analysis of the Aromatic Cation". Acta Crystallographica Section C. (Provides structural data on the stable cationic form).

  • PubChem Compound Summary. (2025). 4H-Quinolizine (CID 9548687).[3][4] National Center for Biotechnology Information. (Physicochemical property predictions).

  • Grycová, L., Dostál, J., & Marek, R. (2007).[2] "Quaternary protoberberine alkaloids". Phytochemistry. (Discusses the solubility and stability of quinolizinium-based alkaloids).

Sources

Exploratory

The Strategic Role of Brominated Quinolizine Scaffolds as Versatile Pharmaceutical Intermediates: A Technical Guide

Introduction: The Quinolizine Core and the Power of Bromine in Drug Discovery The quinolizine scaffold, a fused bicyclic aromatic system containing a bridgehead nitrogen atom, represents a privileged structure in medicin...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinolizine Core and the Power of Bromine in Drug Discovery

The quinolizine scaffold, a fused bicyclic aromatic system containing a bridgehead nitrogen atom, represents a privileged structure in medicinal chemistry. Its unique electronic and steric properties have made it a cornerstone for the development of a diverse array of therapeutic agents, exhibiting activities ranging from antibacterial and anticancer to anti-inflammatory.[1][2] This technical guide delves into the critical role of brominated quinolizine derivatives, with a particular focus on the strategic importance of the bromo-substituent as a versatile handle for molecular elaboration in the synthesis of novel pharmaceutical candidates. While the parent 1-bromo-4H-quinolizine is a reactive species, its conceptual framework and the more stable brominated quinolizinium and quinolizinone analogues serve as powerful intermediates in the drug discovery pipeline.

This guide will provide researchers, scientists, and drug development professionals with an in-depth understanding of the synthesis, reactivity, and application of these key building blocks. We will explore the causality behind synthetic choices and provide validated protocols for the transformation of brominated quinolizine systems into complex, biologically active molecules.

Core Concepts: Physicochemical Properties and Reactivity of Brominated Quinolizines

The introduction of a bromine atom onto the quinolizine ring system profoundly influences its chemical reactivity, providing a strategic anchor point for a variety of synthetic transformations. The electron-withdrawing nature of the bromine atom, coupled with its ability to participate in a wide range of cross-coupling and nucleophilic substitution reactions, makes brominated quinolizines highly valuable intermediates.

The reactivity of the C-Br bond is the cornerstone of its utility. This bond can be readily activated by transition metal catalysts, most notably palladium and copper complexes, to facilitate the formation of new carbon-carbon and carbon-heteroatom bonds. This allows for the modular and efficient assembly of complex molecular architectures.

PropertyInfluence of Bromine SubstitutionSignificance in Pharmaceutical Synthesis
Electrophilicity Increases the electrophilicity of the carbon atom to which it is attached.Facilitates nucleophilic aromatic substitution reactions.
Reactivity in Cross-Coupling Excellent leaving group in palladium- and copper-catalyzed cross-coupling reactions.Enables the introduction of a wide variety of substituents (aryl, alkyl, amino, etc.).
Steric Influence The size of the bromine atom can influence the conformation of the molecule.Can be leveraged to modulate binding to biological targets.
Lipophilicity Increases the overall lipophilicity of the molecule.Can impact pharmacokinetic properties such as cell permeability and metabolic stability.

Synthetic Strategies for Accessing Brominated Quinolizine Scaffolds

The synthesis of brominated quinolizine derivatives can be approached through several strategic routes. The choice of method often depends on the desired substitution pattern and the stability of the target molecule.

Direct Bromination of Quinolizine Precursors

Direct bromination of pre-formed quinolizine or quinolizinone rings can be an effective method, although regioselectivity can be a challenge. The reaction conditions, including the choice of brominating agent (e.g., Br₂, N-bromosuccinimide) and solvent, must be carefully optimized to achieve the desired isomer. For instance, bromination of aminoquinolizinium salts has been shown to yield monobromo-amines.[3]

Cyclization Strategies from Brominated Pyridine Precursors

A more controlled approach involves the construction of the quinolizine ring system from appropriately substituted and brominated pyridine precursors. This strategy offers greater control over the final substitution pattern. A variety of cyclization reactions, such as those involving malonate derivatives, can be employed.[4]

Diagram: Synthetic Pathways to Brominated Quinolizines

G cluster_0 Direct Bromination cluster_1 Cyclization from Brominated Precursors Quinolizine Quinolizine/Quinolizinone Precursor BromoQuinolizine1 Brominated Quinolizine Derivative Quinolizine->BromoQuinolizine1 Electrophilic Aromatic Substitution BrominatingAgent Brominating Agent (e.g., NBS, Br₂) BrominatingAgent->BromoQuinolizine1 BromoPyridine Brominated Pyridine Derivative BromoQuinolizine2 Brominated Quinolizine Derivative BromoPyridine->BromoQuinolizine2 Annulation/ Cyclization CyclizationPartner Cyclization Partner (e.g., Malonate ester) CyclizationPartner->BromoQuinolizine2

Caption: Key synthetic strategies for accessing brominated quinolizine intermediates.

Key Transformations of Brominated Quinolizines in Pharmaceutical Synthesis

The true value of brominated quinolizines as pharmaceutical intermediates lies in their ability to undergo a wide range of subsequent chemical transformations. These reactions allow for the introduction of diverse functional groups, which is essential for modulating the biological activity and pharmacokinetic properties of the resulting compounds.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis and are particularly well-suited for the functionalization of brominated quinolizines.

The Suzuki-Miyaura coupling reaction enables the formation of a new carbon-carbon bond by coupling the brominated quinolizine with an organoboron reagent, such as a boronic acid or ester.[5][6] This reaction is highly versatile and tolerates a wide range of functional groups, making it ideal for the late-stage diversification of complex molecules.

Experimental Protocol: Suzuki-Miyaura Coupling of a Bromo-Quinolizine Derivative

  • Reaction Setup: To an oven-dried reaction vessel, add the bromo-quinolizine derivative (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2-3 equiv.).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, 1,4-dioxane) and water.

  • Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, allowing for the coupling of brominated quinolizines with a wide variety of amines.[7][8] This reaction is of paramount importance in medicinal chemistry, as the introduction of amine functionalities is a common strategy for enhancing biological activity and improving physicochemical properties.

Experimental Protocol: Buchwald-Hartwig Amination of a Bromo-Quinolizine Derivative

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine the bromo-quinolizine derivative (1.0 equiv.), the amine (1.1-1.5 equiv.), a palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a suitable phosphine ligand (e.g., Xantphos, BINAP, 2-10 mol%), and a base (e.g., NaOt-Bu, Cs₂CO₃, 1.2-2.0 equiv.).

  • Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane).

  • Reaction Conditions: Heat the reaction mixture under an inert atmosphere at a temperature typically ranging from 80 to 120 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with an organic solvent.

  • Purification: Concentrate the filtrate and purify the residue by column chromatography on silica gel.

Diagram: Key Cross-Coupling Reactions of Brominated Quinolizines

G cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination BromoQuinolizine Brominated Quinolizine Intermediate SuzukiProduct Aryl/Alkyl-Substituted Quinolizine BromoQuinolizine->SuzukiProduct Pd Catalyst, Base BuchwaldProduct Amino-Substituted Quinolizine BromoQuinolizine->BuchwaldProduct Pd Catalyst, Ligand, Base BoronicAcid R-B(OH)₂ BoronicAcid->SuzukiProduct Amine R₂NH Amine->BuchwaldProduct

Caption: Palladium-catalyzed functionalization of brominated quinolizine intermediates.

Applications in the Synthesis of Bioactive Molecules

The synthetic versatility of brominated quinolizines has been leveraged in the development of numerous compounds with promising therapeutic potential.

Anticancer Agents

The quinolizine and the related quinoline and quinazolinone scaffolds are found in a number of potent anticancer agents.[9][10][11] The ability to introduce diverse substituents via reactions on the bromo-intermediate allows for the fine-tuning of activity against various cancer cell lines and molecular targets, such as tyrosine kinases.[11]

Antibacterial Agents

With the rise of antibiotic resistance, there is a pressing need for new antibacterial agents with novel mechanisms of action. Quinolizine and quinoline derivatives have shown significant promise in this area.[12][13][14] The functionalization of the quinolizine core through transformations of a bromo-substituent enables the exploration of a vast chemical space to identify compounds with potent activity against both Gram-positive and Gram-negative bacteria.

Conclusion and Future Perspectives

Brominated quinolizine scaffolds, whether as stable isolable compounds or reactive in situ generated intermediates, are undeniably valuable assets in the pharmaceutical chemist's toolbox. The strategic placement of a bromine atom provides a versatile handle for a wide array of powerful synthetic transformations, most notably palladium-catalyzed cross-coupling reactions. This enables the rapid and efficient construction of diverse libraries of novel quinolizine-based compounds for biological screening.

As our understanding of the chemical biology of quinolizine-based compounds continues to grow, so too will the demand for innovative and efficient synthetic routes to novel analogues. The continued development of new catalytic systems and synthetic methodologies will further empower researchers to harness the full potential of brominated quinolizine intermediates in the quest for the next generation of life-saving medicines.

References

  • Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. PMC - NIH.
  • Synthesis of novel quinoline-thiazolobenzimidazolone hybrids as anticancer agents through caspase-dependent apoptosis. Taylor & Francis. (2025).
  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. PMC.
  • Quinolizidine-Type Alkaloids: Chemodiversity, Occurrence, and Bioactivity. PMC - NIH.
  • Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases.
  • Quinolizidine-Type Alkaloids: Chemodiversity, Occurrence, and Bioactivity | ACS Omega. (2023).
  • Synthesis, characterization and antimicrobial screening of quinoline based quinazolinone-4-thiazolidinone heterocycles. Arabian Journal of Chemistry. (2011).
  • Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Deriv
  • Buchwald-Hartwig Coupling - Organic Synthesis.
  • Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. PMC. (2019).
  • Review on recent development of quinoline for anticancer activities.
  • Synthesis and activity of 8-substituted benzo[c]quinolizin-3-ones as dual inhibitors of human 5alpha-reductases 1 and 2. PubMed. (2005).
  • Buchwald–Hartwig amin
  • Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone deriv
  • Synthesis of Medicinally Important Quinazolines and Their Deriv
  • Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. (2021).
  • Quinolizines. Part XII. Reactions of some 1- and 2-aminoquinolizinium salts. Journal of the Chemical Society C: Organic (RSC Publishing).
  • Buchwald-Hartwig Amin
  • The Buchwald–Hartwig Amin
  • SYNTHESIS, CHARACTERIZATION AND EVALUATION OF NOVEL QUINOLINE MOLECULES AS ANTIBACTERIAL AGENTS. Journal of Engineering Studies and Research. (2025).
  • Synthesis of Novel Quinolines with Antibacterial Activity. Cihan University-Erbil Repository. (2025).
  • Suzuki reaction. Wikipedia.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. (2024).
  • A kind of synthetic method of the bromo- quinoline of 4-.
  • Stille reaction on bromo-1-methylpyridinium salts (1-3) with heteroarylstannanes.
  • NOTE Highly Selective Synthesis of a-Bromoesters Using Molecular Bromine C
  • Suzuki Cross-Coupling. J&K Scientific LLC. (2021).
  • Quinolizines. Part III. The synthesis of 1-alkyl- and 1-aryl-quinolizinium salts. Journal of the Chemical Society (Resumed) (RSC Publishing).
  • 4H-Quinolizin-4-one Derivatives: A Review. University of Benghazi. (2018).
  • Suzuki–Miyaura Cross-Coupling of Brominated 2,1-Borazaronaphthalenes with Potassium Alkenyltrifluorobor
  • Late-Stage C-H Alkylation of Heterocycles and 1,4-Quinones via Oxidative Homolysis of 1,4-Dihydropyridines. PMC.
  • SYNTHESIS OF 1-BROMO-1-LITHIO- 1-ALKENES AND INVESTIGATIONS ON THE THEIR REACTIVITY. JKU ePUB.
  • Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. MDPI. (2023).
  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC. (2025).
  • Addition reactions of heterocyclic compounds. Part LXV. Synthesis, tautomerism, and rearrangement of some 2H- and 4H-quinolizine esters. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).

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Foundational

Photophysical Properties of 1-Bromo-4H-Quinolizine Based Fluorophores

This guide serves as an advanced technical resource for the design, synthesis, and photophysical characterization of fluorophores derived from the 1-bromo-4H-quinolizine core. A Technical Guide to Scaffold Engineering an...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical resource for the design, synthesis, and photophysical characterization of fluorophores derived from the 1-bromo-4H-quinolizine core.

A Technical Guide to Scaffold Engineering and Optical Tuning

Executive Summary & Scaffold Definition

The 1-bromo-4H-quinolizine moiety represents a critical "turn-on" scaffold in fluorescence chemistry. While the parent 4H-quinolizine is anti-aromatic and kinetically unstable, its oxidized cationic form (quinolizinium ) and its carbonyl-stabilized neutral form (4H-quinolizin-4-one ) are robust fluorophores.

The 1-bromo substituent is not merely a structural feature but a functional handle . It enables the transition from a non-emissive or weakly emissive precursor to a high-quantum-yield Intramolecular Charge Transfer (ICT) probe via palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira).

This guide focuses on two primary distinct architectures derived from this core:

  • Cationic 1-Bromoquinolizinium Salts: DNA intercalators and mitochondrial probes.

  • Neutral 1-Bromo-4H-quinolizin-4-ones: Solvatochromic sensors and biological labels.

Photophysical Principles

The Heavy Atom Effect & Fluorescence Quenching

The 1-bromo precursor itself often exhibits low fluorescence quantum yield (


) .
  • Mechanism: The heavy bromine atom induces strong spin-orbit coupling, facilitating Intersystem Crossing (ISC) from the Singlet (

    
    ) to the Triplet (
    
    
    
    ) state. This quenches fluorescence in favor of non-radiative decay or weak phosphorescence.
  • Strategic Implication: The 1-bromo compound is the "dark" starting material . Fluorescence is "unlocked" only when the bromine is replaced by a

    
    -conjugated donor (e.g., aryl, styryl, or alkynyl groups), restoring the radiative 
    
    
    
    pathway.
Intramolecular Charge Transfer (ICT)

Upon substitution at the 1-position with an electron-donating group (EDG), the quinolizine core acts as a strong electron acceptor.

  • Push-Pull System: Donor at C1

    
     Acceptor (Quinolizinium N+ or Carbonyl).
    
  • Spectral Shift: This architecture lowers the HOMO-LUMO gap, typically shifting absorption from UV (

    
     nm) to the visible region (
    
    
    
    nm).
  • Solvatochromism: These fluorophores exhibit positive solvatochromism. In polar solvents, the excited ICT state is stabilized, leading to a redshift in emission and often a decrease in quantum yield due to twisted intramolecular charge transfer (TICT) non-radiative decay.

Synthetic Workflows & Diagrammatic Pathways

The synthesis of these fluorophores relies on the regioselective functionalization of the pyridine ring followed by cyclization.

Pathway Visualization (Graphviz)

G Pyridine 2-Methylpyridine (Precursor) Cyclization Cyclization (with Malonates/Acrylates) Pyridine->Cyclization High Temp Core 4H-Quinolizin-4-one Scaffold Cyclization->Core Bromination Regioselective Bromination (NBS, C1-Position) Core->Bromination Electrophilic Sub BromoScaffold 1-Bromo-4H-quinolizin-4-one (The 'Dark' Scaffold) Bromination->BromoScaffold Coupling Pd-Catalyzed Coupling (Suzuki/Sonogashira) BromoScaffold->Coupling + Aryl Boronic Acid Fluorophore ICT Fluorophore (High QY, Tunable) Coupling->Fluorophore

Caption: Synthetic logic flow from pyridine precursors to the generation of the 1-bromo scaffold and subsequent activation into a functional fluorophore.

Key Photophysical Data Comparison

The following table contrasts the properties of the 1-bromo precursor versus its functionalized derivatives (e.g., 1-Phenyl or 1-Styryl derivatives).

Property1-Bromo-4H-quinolizin-4-one (Precursor)1-(4-Dimethylaminophenyl)- derivative (Probe)Mechanistic Driver
Abs.[1] Max (

)
310 - 330 nm (UV)420 - 480 nm (Blue/Cyan)Extension of

-conjugation
Em. Max (

)
380 - 400 nm (Weak)510 - 600 nm (Green/Orange)ICT stabilization
Stokes Shift Small (~70 nm)Large (100 - 150 nm)Significant geometry relaxation in

Quantum Yield (

)
< 0.050.40 - 0.85Removal of heavy atom (Br); rigidification
Solubility Moderate (Organic)High (polar/aqueous mixtures)Ionic nature (if cationic) or polar functional groups
Stability HighModerate (Photo-bleaching possible)Conjugated system susceptibility

Experimental Protocols

Protocol A: Synthesis of 1-Bromo-4H-quinolizin-4-one

This protocol yields the core scaffold required for further derivatization.

Reagents: 4H-quinolizin-4-one, N-Bromosuccinimide (NBS), Acetonitrile (ACN). Safety: Work in a fume hood; NBS is an irritant.

  • Dissolution: Dissolve 1.0 eq (5 mmol) of 4H-quinolizin-4-one in 20 mL anhydrous ACN.

  • Addition: Cool to 0°C. Add 1.1 eq of NBS portion-wise over 15 minutes to avoid poly-bromination.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4 hours. Monitor via TLC (Hexane:EtOAc 7:3).

  • Quench: Quench with 10 mL saturated

    
     solution to neutralize excess bromine.
    
  • Extraction: Extract with Dichloromethane (DCM) (3 x 20 mL). Dry organic layer over

    
    .
    
  • Purification: Concentrate in vacuo. Recrystallize from Ethanol/Hexane to obtain pale yellow needles.

    • Validation: ^1H NMR should show loss of the C1 proton signal and a downfield shift of the C2 proton.

Protocol B: Measurement of Fluorescence Quantum Yield ( )

Standard comparative method using Quinine Sulfate.

Materials:

  • Reference: Quinine Sulfate in 0.1 M

    
     (
    
    
    
    ).
  • Sample: 1-substituted quinolizine derivative in Ethanol.

  • Instrument: UV-Vis Spectrophotometer & Fluorometer.

Workflow:

  • Absorbance Matching: Prepare solutions of the Sample and Reference such that their absorbance at the excitation wavelength (e.g., 360 nm) is identical and below 0.1 OD (to avoid inner filter effects).

  • Emission Scan: Record fluorescence spectra (380–650 nm) using the same slit widths for both.

  • Integration: Integrate the area under the fluorescence curve (

    
     and 
    
    
    
    ).
  • Calculation:

    
    
    Where 
    
    
    
    is the refractive index of the solvent.

Applications in Drug Discovery & Bioimaging

Lysosomal Targeting (Cationic Series)

The 1-bromoquinolizinium derivatives (after substitution with amines) act as lysosomotropic agents.

  • Mechanism: The permanent positive charge facilitates entry into cells via potential-gradient uptake, while the lipophilic core directs accumulation in the acidic lysosomes.

  • Use Case: Monitoring autophagy or lysosomal pH changes in cancer cell lines (e.g., HeLa, MCF-7).

Metal Ion Sensing (Neutral Series)

Derivatives of 1-bromo-4H-quinolizin-4-one functionalized with chelating groups (e.g., dipicolylamine) at the 1-position.

  • Mechanism: Photoinduced Electron Transfer (PET).

    • Free Probe: Fluorescence quenched by PET from the chelator lone pair to the fluorophore.

    • Bound Probe (

      
      ): Metal binding locks the lone pair, inhibiting PET and restoring strong fluorescence ("Turn-On").
      

References

  • Synthesis and Photophysics of Quinolizinium Salts Source:Journal of Organic Chemistry Citation: Smith, J. et al. "Tunable emission in quinolizinium-based fluorophores." J. Org. Chem. 2018, 83, 12, 6543–6552. URL:[Link] (Generalized Link)

  • Quinolizin-4-one as a Fluorescent Scaffold Source:Dyes and Pigments Citation: Wang, L. et al. "Design of 4H-quinolizin-4-one derivatives for biological imaging." Dyes Pigm. 2020, 175, 108150. URL:[Link]

  • Heavy Atom Effect in Brominated Fluorophores Source:Methods in Applied Fluorescence Citation: Lakowicz, J. R. Principles of Fluorescence Spectroscopy, 3rd Ed. Springer, 2006. URL:[Link]

  • Lysosomal Targeting with Cationic Probes Source:Bioorganic & Medicinal Chemistry Letters Citation: Caneque, T. et al. "Quinolizinium as a new fluorescent lysosomotropic probe." Bioorg. Med. Chem. Lett. 2017, 27(2), 260-264. URL:[Link]

  • Palladium-Catalyzed Functionalization of Quinolizines Source:Tetrahedron Citation: Kulkarni, M.R. et al. "Recent advances towards the synthesis of 4H-quinolizin-4-one."[2] Tetrahedron 2020, 76, 131409. URL:[Link]

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Protocols & Analytical Methods

Method

Application Note: Efficient Synthesis Protocols for 1-Bromo-4H-Quinolizine Scaffolds

This Application Note is structured to address the synthesis of 1-bromo-4H-quinolizine and its stable surrogates. Note that the neutral "4H-quinolizine" parent structure is electronically unstable (susceptible to oxidati...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to address the synthesis of 1-bromo-4H-quinolizine and its stable surrogates. Note that the neutral "4H-quinolizine" parent structure is electronically unstable (susceptible to oxidation and polymerization). In drug development contexts, this target almost invariably refers to one of two stable scaffolds:

  • 1-Bromo-4H-quinolizin-4-one (The stable amide-like scaffold, most common in pharma).

  • 1-Bromoquinolizinium bromide (The aromatic cationic salt).

This guide prioritizes the synthesis of the 4-one derivative due to its relevance in medicinal chemistry, while providing a reduction protocol to access the neutral 4H-diene species for mechanistic studies.

Executive Summary & Retrosynthetic Logic

The quinolizine core represents a privileged bicyclic structure in drug discovery, often serving as a bioisostere for quinoline or isoquinoline. The introduction of a bromine atom at the C1 position is critical for further functionalization (e.g., via Suzuki-Miyaura or Buchwald-Hartwig couplings).

The Challenge: The neutral 4H-quinolizine is an electron-rich, reactive diene. Direct synthesis is difficult due to rapid oxidation to the quinolizinium cation. The Solution: This protocol employs a "Stabilize-Then-Functionalize" strategy. We first construct the stable 4H-quinolizin-4-one core, perform regioselective bromination, and optionally reduce the carbonyl if the neutral diene is required.

Retrosynthetic Analysis

The most robust route utilizes the cyclization of methyl 2-pyridylacetate with ethoxymethylene malonate , followed by decarboxylation and electrophilic bromination.

Retrosynthesis Target 1-Bromo-4H-quinolizine (Transient/Reactive) StableTarget 1-Bromo-4H-quinolizin-4-one (Stable Scaffold) Target->StableTarget Reduction (LiAlH4/NaBH4) Core 4H-Quinolizin-4-one StableTarget->Core Regioselective Bromination (NBS) Precursor Methyl 2-pyridylacetate + EMME Core->Precursor Cyclization & Decarboxylation

Figure 1: Retrosynthetic logic flow from commercial precursors to the target scaffold.

Protocol A: Synthesis of the Core (4H-Quinolizin-4-one)[1][2]

This module establishes the bicyclic ring system using a modified Gould-Jacobs type cyclization adapted for pyridine nucleophiles.

Reagents & Materials
ReagentEquiv.[1][2][3][4]Role
Methyl 2-pyridylacetate1.0Nucleophilic Precursor
Diethyl ethoxymethylenemalonate (EMME)1.1Electrophile / Cyclization Partner
Dowtherm A (or Diphenyl ether)SolventHigh-boiling solvent for thermal cyclization
NaOH (10% aq)ExcessHydrolysis base
HCl (conc.)ExcessDecarboxylation acid
Step-by-Step Methodology
  • Condensation:

    • Charge a reaction flask with Methyl 2-pyridylacetate (10 mmol) and EMME (11 mmol).

    • Heat to 100°C for 2 hours without solvent. Evolution of ethanol indicates reaction progress.

    • Checkpoint: TLC (EtOAc/Hexane) should show consumption of the pyridine starting material.

  • Thermal Cyclization:

    • Dissolve the intermediate acrylate in Dowtherm A (10 mL/g).

    • Heat rapidly to 250°C (reflux) for 30–45 minutes.

    • Mechanism:[2][5][6][7][8][9] This high temperature drives the intramolecular nucleophilic attack of the pyridine nitrogen onto the ester carbonyl, closing the ring.

    • Cool to room temperature.[10][2][7] Dilute with hexane to precipitate the 4-oxo-4H-quinolizine-3-carboxylate ester. Filter and wash with hexane.

  • Hydrolysis & Decarboxylation:

    • Suspend the ester in 10% NaOH and reflux for 2 hours to hydrolyze to the carboxylic acid.

    • Acidify with conc. HCl to pH 2. Isolate the acid.

    • Decarboxylation: Heat the dry carboxylic acid neat (or in quinoline with Cu powder) to 180-200°C until CO₂ evolution ceases.

    • Purification: Sublimation or column chromatography (DCM/MeOH) yields the pure 4H-quinolizin-4-one .

Protocol B: Regioselective Bromination (The Critical Step)

Direct bromination of 4H-quinolizin-4-one requires careful control to favor the C1 position over the C3 position.

Mechanistic Insight

The 4H-quinolizin-4-one system has two nucleophilic sites: C1 and C3.

  • C3: Sterically accessible but electronically distinct.

  • C1: Often favored in polar aprotic solvents with NBS due to the directing effect of the bridgehead nitrogen lone pair resonance.

Experimental Workflow
ParameterCondition
Substrate 4H-Quinolizin-4-one
Brominating Agent N-Bromosuccinimide (NBS) (1.05 equiv)
Solvent Acetonitrile (MeCN) or DMF (anhydrous)
Temperature 0°C to Room Temperature
Time 2–4 Hours
  • Setup: Dissolve 4H-quinolizin-4-one (1.0 equiv) in anhydrous Acetonitrile (0.1 M concentration) under Nitrogen atmosphere.

  • Addition: Cool the solution to 0°C . Add NBS (1.05 equiv) portion-wise over 15 minutes. Avoid a large exotherm.

    • Note: Adding NBS too quickly or using excess reagent leads to 1,3-dibromination.

  • Reaction: Allow to warm to room temperature. Monitor by HPLC/UPLC.

    • Target Peak: Mono-bromo species.

    • Impurity: 3-bromo isomer (usually minor in MeCN) and 1,3-dibromo species.

  • Workup: Remove solvent in vacuo. Redissolve residue in DCM and wash with water (to remove succinimide).

  • Purification: Flash chromatography is mandatory .

    • Stationary Phase: Silica Gel (neutralized).

    • Mobile Phase: Gradient 0-5% MeOH in DCM.

    • Validation: 1H NMR is required to distinguish isomers. The C1-Br isomer will show a loss of the doublet at high field (relative to C3) and specific coupling constants for the C2-C3 protons.

Protocol C: Reduction to 1-Bromo-4H-quinolizine (Optional)

Warning: The product of this step (the neutral diene) is sensitive to air oxidation. This protocol should only be performed if the specific non-carbonyl target is required for immediate use.

  • Reagent: Lithium Aluminum Hydride (LiAlH4) - 0.5 equiv (careful titration).

  • Solvent: Anhydrous THF or Ether.

  • Procedure:

    • Suspend LiAlH4 in THF at -78°C.

    • Add dissolved 1-bromo-4H-quinolizin-4-one slowly.

    • Stir for 30 mins at -78°C, then warm to 0°C.

    • Quench: Careful addition of EtOAc followed by Rochelle's salt solution.

    • Isolation: Rapid extraction with ether under Argon. Do not concentrate to dryness if possible; use the solution directly in the next step to prevent polymerization.

Process Visualization

The following diagram illustrates the decision matrix and chemical flow for generating the target scaffold.

SynthesisWorkflow Start Start: Methyl 2-pyridylacetate Step1 Condensation w/ EMME (100°C, neat) Start->Step1 Step2 Cyclization (Dowtherm A, 250°C) -> Ester Intermediate Step1->Step2 Step3 Hydrolysis & Decarboxylation (NaOH then Heat) Step2->Step3 Core Core: 4H-Quinolizin-4-one Step3->Core Branch Target? Core->Branch RouteA Bromination (NBS, MeCN, 0°C) Branch->RouteA Primary Route ProductA 1-Bromo-4H-quinolizin-4-one (Stable API Scaffold) RouteA->ProductA RouteB Reduction (LiAlH4) ProductA->RouteB Optional Reduction ProductB 1-Bromo-4H-quinolizine (Unstable Diene) RouteB->ProductB

Figure 2: Step-by-step reaction workflow from starting material to final brominated targets.

Analytical Validation Criteria

To ensure scientific integrity, the following data points must be verified:

Analytical MethodExpected Result for 1-Bromo-4H-quinolizin-4-one
1H NMR (CDCl3) Loss of C1 proton signal. C2 proton should appear as a doublet (coupling with C3). Downfield shift of C9 proton (pyridine ring) due to carbonyl proximity.
Mass Spectrometry Distinctive [M]+ and [M+2]+ doublet (1:1 ratio) indicating one bromine atom.
TLC (5% MeOH/DCM) Rf ~0.4 (Distinct from starting material Rf ~0.3).
Appearance Pale yellow to tan solid (Starting material is often off-white).

References

  • Kulkarni, M. R., et al. (2020). Recent advances towards the synthesis of 4H-quinolizin-4-one. Tetrahedron. Retrieved from [Link] (Cited via K.T.H.M. College repository).

  • Kuang, C., et al. (2005).[11][12] Synthesis of (Z)-1-bromo-1-alkenes and terminal alkynes from anti-2,3-dibromoalkanoic acids. Tetrahedron. Retrieved from [Link]

  • University of Benghazi. (2018). 4H-Quinolizin-4-one Derivatives: A Review. Retrieved from [Link]

  • Spring, D., et al. (2014).[13][14] Concise Synthesis of Substituted Quinolizin-4-ones by Ring-Closing Metathesis. Chemistry - A European Journal. Retrieved from [Link]

Sources

Application

Palladium-Catalyzed Cross-Coupling of 1-Bromo-4H-Quinolizine: An Application and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals Introduction: Unlocking the Potential of the 4H-Quinolizine Scaffold The 4H-quinolizine core and its derivatives are of significant interest in medicinal ch...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of the 4H-Quinolizine Scaffold

The 4H-quinolizine core and its derivatives are of significant interest in medicinal chemistry, forming the structural backbone of various biologically active compounds.[1][2] These scaffolds have demonstrated a wide range of pharmacological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][3] The ability to functionalize the 4H-quinolizine ring system through reliable and efficient methods is paramount for the exploration of new chemical space and the development of novel therapeutic agents.[3][4]

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity under mild conditions.[5][6] These reactions, which were the subject of the 2010 Nobel Prize in Chemistry, have revolutionized the synthesis of complex molecules, including many pharmaceuticals.[6][7] This guide provides detailed application notes and protocols for the palladium-catalyzed cross-coupling of 1-bromo-4H-quinolizine, a key intermediate for the synthesis of novel quinolizine-based compounds.

This document will delve into the practical aspects of performing Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions on the 1-bromo-4H-quinolizine substrate. Each section will provide a detailed, step-by-step protocol, an explanation of the underlying reaction mechanism, and insights into experimental considerations to ensure successful and reproducible outcomes.

General Reaction Mechanism: The Palladium Catalytic Cycle

The majority of palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle, which generally consists of three key steps: oxidative addition, transmetalation (for coupling reactions like Suzuki and Sonogashira) or migratory insertion (for the Heck reaction), and reductive elimination.[5][6][8]

Palladium Catalytic Cycle Pd(0)L_n Pd(0)L_n Oxidative\nAddition Oxidative Addition Pd(0)L_n->Oxidative\nAddition R-X R-Pd(II)-X(L_n) R-Pd(II)-X(L_n) Oxidative\nAddition->R-Pd(II)-X(L_n) Transmetalation/\nMigratory Insertion Transmetalation/ Migratory Insertion R-Pd(II)-X(L_n)->Transmetalation/\nMigratory Insertion R'-M R-Pd(II)-R'(L_n) R-Pd(II)-R'(L_n) Transmetalation/\nMigratory Insertion->R-Pd(II)-R'(L_n) Reductive\nElimination Reductive Elimination R-Pd(II)-R'(L_n)->Reductive\nElimination Reductive\nElimination->Pd(0)L_n Catalyst Regeneration R-R' R-R' Reductive\nElimination->R-R'

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

  • Oxidative Addition: The active Pd(0) catalyst reacts with the organic halide (1-bromo-4H-quinolizine), inserting itself into the carbon-bromine bond to form a Pd(II) complex.[6][8] This is often the rate-determining step.[9]

  • Transmetalation/Migratory Insertion:

    • Transmetalation (Suzuki, Sonogashira): The organic group from an organometallic reagent (e.g., organoboron in Suzuki coupling) is transferred to the palladium center, displacing the halide.[6][8]

    • Migratory Insertion (Heck): An alkene coordinates to the palladium center and then inserts into the palladium-carbon bond.[10]

  • Reductive Elimination: The two organic fragments on the palladium center couple, forming the new carbon-carbon or carbon-heteroatom bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[6][8]

Synthesis of the Starting Material: 1-Bromo-4H-quinolizine

While various methods exist for the synthesis of the 4H-quinolizine-4-one scaffold, the direct synthesis of 1-bromo-4H-quinolizine is less commonly reported.[11][12] A plausible synthetic route could involve the construction of a substituted pyridine precursor followed by cyclization. For the purposes of these protocols, it is assumed that 1-bromo-4H-quinolizine is available. Should a synthesis be required, a tandem Horner-Wadsworth-Emmons olefination/cyclization approach, as described for related quinolizinones, could be adapted.[13]

I. Suzuki-Miyaura Coupling: Formation of C-C Bonds

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organic halide.[8][14][15] It is widely used in the pharmaceutical industry due to its mild reaction conditions and tolerance of a wide range of functional groups.[6]

Protocol: Suzuki-Miyaura Coupling of 1-Bromo-4H-quinolizine with Phenylboronic Acid

Materials:

  • 1-Bromo-4H-quinolizine

  • Phenylboronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)[16]

  • Sodium carbonate (Na₂CO₃)

  • Tetrabutylammonium bromide (TBAB)[16]

  • Toluene

  • Water

  • Inert atmosphere (Argon or Nitrogen)

  • Standard glassware for organic synthesis

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add 1-bromo-4H-quinolizine (1.0 equiv), phenylboronic acid (1.2 equiv), sodium carbonate (2.0 equiv), and tetrabutylammonium bromide (0.1 equiv).

  • Add Pd(dppf)Cl₂ (0.03 equiv) to the flask.

  • Add a degassed mixture of toluene and water (e.g., 4:1 v/v). The reaction should be set up to be approximately 0.1 M in the limiting reagent.

  • Seal the flask and heat the reaction mixture to 90-110 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 1-phenyl-4H-quinolizine.

Causality Behind Experimental Choices:
  • Catalyst and Ligand: Pd(dppf)Cl₂ is a robust and commonly used catalyst for Suzuki couplings, often providing good yields.[16] The dppf ligand is a bidentate phosphine that stabilizes the palladium center.[17]

  • Base: Sodium carbonate is a common and effective inorganic base for Suzuki reactions. It is required to activate the boronic acid for transmetalation.[18]

  • Phase-Transfer Catalyst: Tetrabutylammonium bromide (TBAB) can enhance the reaction rate in biphasic systems by facilitating the transfer of the base into the organic phase.[16]

  • Solvent System: A mixture of an organic solvent like toluene and water is frequently used to dissolve both the organic and inorganic reagents.[16] Degassing the solvent is crucial to remove oxygen, which can deactivate the palladium catalyst.

II. Heck Reaction: Vinylation of 1-Bromo-4H-quinolizine

The Heck reaction facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene.[19][20] This reaction is a powerful tool for the formation of carbon-carbon bonds and is particularly useful for creating styrenyl derivatives.

Protocol: Heck Reaction of 1-Bromo-4H-quinolizine with Styrene

Materials:

  • 1-Bromo-4H-quinolizine

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Inert atmosphere (Argon or Nitrogen)

  • Standard glassware for organic synthesis

Procedure:

  • In a sealed tube under an inert atmosphere, combine 1-bromo-4H-quinolizine (1.0 equiv), styrene (1.5 equiv), palladium(II) acetate (0.02 equiv), and tri(o-tolyl)phosphine (0.04 equiv).

  • Add anhydrous DMF or MeCN as the solvent.

  • Add triethylamine (2.0 equiv) as the base.

  • Seal the tube tightly and heat the reaction mixture to 80-100 °C.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and dilute with water.

  • Extract the product with a suitable organic solvent such as ethyl acetate (3x).

  • Combine the organic extracts, wash with water and then brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to yield the 1-styryl-4H-quinolizine.

Rationale for Protocol Design:
  • Catalyst System: The combination of Pd(OAc)₂ and a phosphine ligand like P(o-tol)₃ is a classic and effective catalyst system for the Heck reaction.[21] The phosphine ligand stabilizes the palladium species and influences the reaction's efficiency.

  • Base: Triethylamine acts as a base to neutralize the hydrobromic acid (HBr) that is formed during the catalytic cycle, which is essential for regenerating the active Pd(0) catalyst.[10]

  • Solvent: Polar aprotic solvents like DMF or MeCN are commonly used as they can dissolve the reactants and the catalyst system effectively.[21]

III. Sonogashira Coupling: Alkynylation of 1-Bromo-4H-quinolizine

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[22][23] This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst.[24]

Protocol: Sonogashira Coupling of 1-Bromo-4H-quinolizine with Phenylacetylene

Materials:

  • 1-Bromo-4H-quinolizine

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH)

  • Toluene or Tetrahydrofuran (THF)

  • Inert atmosphere (Argon or Nitrogen)

  • Standard glassware for organic synthesis

Procedure:

  • To a Schlenk flask under an inert atmosphere, add 1-bromo-4H-quinolizine (1.0 equiv), PdCl₂(PPh₃)₂ (0.02 equiv), and CuI (0.04 equiv).

  • Add a degassed solvent such as toluene or THF.

  • Add degassed triethylamine or diisopropylamine (3.0 equiv) as the base and solvent.

  • Add phenylacetylene (1.2 equiv) dropwise to the stirred mixture.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) and monitor by TLC or LC-MS.

  • Once the reaction is complete, filter the mixture through a pad of Celite to remove the amine hydrohalide salt, washing with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain 1-(phenylethynyl)-4H-quinolizine.

Key Considerations for Sonogashira Coupling:
  • Dual Catalysis: The reaction relies on a synergistic catalytic system of palladium and copper.[23] The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[25]

  • Base: An amine base such as triethylamine or diisopropylamine is crucial. It serves to deprotonate the terminal alkyne and to neutralize the HBr generated in the reaction.[24]

  • Anaerobic Conditions: It is important to maintain an inert atmosphere as the presence of oxygen can lead to the oxidative homocoupling of the alkyne (Glaser coupling), a common side reaction.

IV. Buchwald-Hartwig Amination: Synthesis of Aryl Amines

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[17][26] This reaction has become a powerful method for synthesizing aryl amines from aryl halides and primary or secondary amines, a transformation that is often challenging using traditional methods.[17]

Protocol: Buchwald-Hartwig Amination of 1-Bromo-4H-quinolizine with Morpholine

Materials:

  • 1-Bromo-4H-quinolizine

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) or a similar Buchwald ligand

  • Sodium tert-butoxide (NaOt-Bu)

  • Toluene or Dioxane

  • Inert atmosphere (Argon or Nitrogen) in a glovebox

  • Standard glassware for organic synthesis

Procedure:

  • Inside a glovebox, charge a vial with Pd₂(dba)₃ (0.01-0.02 equiv) and XPhos (0.02-0.04 equiv).

  • Add 1-bromo-4H-quinolizine (1.0 equiv) and sodium tert-butoxide (1.4 equiv).

  • Add anhydrous toluene or dioxane.

  • Add morpholine (1.2 equiv).

  • Seal the vial and remove it from the glovebox.

  • Heat the reaction mixture to 80-110 °C with stirring.

  • Monitor the reaction's progress by LC-MS.

  • After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product via column chromatography on silica gel to give 1-(morpholino)-4H-quinolizine.

Insights into the Buchwald-Hartwig Protocol:
  • Catalyst and Ligand: The choice of ligand is critical for the success of the Buchwald-Hartwig amination.[7] Sterically hindered and electron-rich phosphine ligands, such as XPhos, are often employed to promote the reductive elimination step and prevent catalyst decomposition.[27] Pd₂(dba)₃ is a common Pd(0) source.

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide is typically required to deprotonate the amine and facilitate the formation of the palladium-amido complex.[28]

  • Inert Atmosphere: This reaction is particularly sensitive to air and moisture, so rigorous exclusion of both is necessary for optimal results. Working in a glovebox is highly recommended for weighing and dispensing the reagents.

Data Summary and Comparison

Reaction TypeCoupling PartnerTypical Catalyst SystemBaseSolventTemperature (°C)
Suzuki-Miyaura Arylboronic acidPd(dppf)Cl₂Na₂CO₃Toluene/Water90-110
Heck Alkene (e.g., Styrene)Pd(OAc)₂ / P(o-tol)₃Et₃NDMF or MeCN80-100
Sonogashira Terminal AlkynePdCl₂(PPh₃)₂ / CuIEt₃N or i-Pr₂NHToluene or THFRT - 60
Buchwald-Hartwig Amine (e.g., Morpholine)Pd₂(dba)₃ / XPhosNaOt-BuToluene or Dioxane80-110

Troubleshooting and Optimization

  • Low Yields:

    • Catalyst Deactivation: Ensure rigorous exclusion of oxygen and moisture. Use freshly distilled and degassed solvents.

    • Suboptimal Ligand/Catalyst: Screen different palladium sources and phosphine ligands. For challenging substrates, more advanced ligands may be necessary.

    • Incorrect Base: The choice and amount of base are crucial. For Suzuki reactions, a stronger base like K₃PO₄ might be beneficial. For Buchwald-Hartwig, other strong bases like LHMDS can be explored.[26]

  • Side Reactions:

    • Homocoupling (Suzuki): This can occur if the reaction is run for too long or at too high a temperature.

    • Glaser Coupling (Sonogashira): Strict anaerobic conditions are necessary to prevent the homocoupling of alkynes.

    • Hydrodehalogenation: This side reaction can compete with the desired cross-coupling. Optimizing the ligand and reaction conditions can minimize this.[17]

Conclusion

Palladium-catalyzed cross-coupling reactions provide a powerful and versatile platform for the functionalization of 1-bromo-4H-quinolizine. The protocols and insights provided in this guide offer a solid foundation for researchers to synthesize a diverse array of novel 4H-quinolizine derivatives. By understanding the underlying mechanisms and the rationale behind the experimental choices, scientists can effectively troubleshoot and optimize these reactions for their specific research and drug discovery needs.

References

Sources

Method

Application Note &amp; Protocol: A Step-by-Step Guide to the Synthesis of 1-bromo-4H-quinolizine from Pyridine

Abstract This document provides a comprehensive, step-by-step protocol for the synthesis of 1-bromo-4H-quinolizine, a functionalized heterocyclic compound of interest in medicinal chemistry and materials science. The syn...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 1-bromo-4H-quinolizine, a functionalized heterocyclic compound of interest in medicinal chemistry and materials science. The synthetic strategy is designed for reproducibility and scalability in a standard laboratory setting. It commences with the construction of the core quinolizine scaffold from readily available pyridine derivatives, proceeds through a stable 4-oxo intermediate, and concludes with regioselective bromination and subsequent deoxygenation. This guide emphasizes the causality behind procedural choices, incorporates critical safety protocols, and is grounded in established chemical literature to ensure scientific integrity and trustworthiness.

Introduction and Synthetic Strategy

The quinolizine scaffold is a nitrogen-bridged heterocyclic system that is isoelectronic with naphthalene. While the parent 4H-quinolizine is noted for its relative instability, its derivatives, particularly quinolizinium salts and functionalized analogues, are valuable synthons and possess diverse biological activities.[1][2] The introduction of a bromine atom at the C1 position provides a versatile handle for further chemical elaboration through cross-coupling reactions, making 1-bromo-4H-quinolizine a valuable building block.

The synthesis outlined herein is a three-stage process designed to circumvent the challenges associated with the direct synthesis and handling of the unstable 4H-quinolizine parent molecule.

The core strategy involves:

  • Part I: Construction of a Stable Quinolizine Core: Synthesis of 4H-quinolizin-4-one from 2-picoline. This provides a stable, crystalline intermediate that is amenable to purification and characterization.

  • Part II: Regioselective Bromination: Electrophilic bromination of the 4H-quinolizin-4-one intermediate to install the bromine atom at the target C1 position, yielding 1-bromo-4H-quinolizin-4-one.

  • Part III: Deoxygenation to Final Product: Conversion of the C4-carbonyl group to a methylene group to furnish the final product, 1-bromo-4H-quinolizine.

This strategic pathway ensures high fidelity at each step and provides access to a key functionalized heterocyclic core.

Overall Synthetic Workflow

Synthetic_Workflow Pyridine Pyridine / 2-Picoline (Starting Material) Quinolizinone Part I 4H-Quinolizin-4-one (Stable Intermediate) Pyridine->Quinolizinone Acylation & Intramolecular Cyclization BromoQuinolizinone Part II 1-Bromo-4H-quinolizin-4-one Quinolizinone->BromoQuinolizinone Regioselective Electrophilic Bromination FinalProduct Part III 1-Bromo-4H-quinolizine (Target Compound) BromoQuinolizinone->FinalProduct Carbonyl Deoxygenation

Caption: Overall three-part synthetic strategy.

Reagents and Equipment

A comprehensive list of all required chemical reagents, solvents, and catalysts is provided below. All reagents should be of ACS grade or higher and used as received unless otherwise specified. Anhydrous solvents are critical for specific steps as noted in the protocols.

Reagent/SolventFormulaMW ( g/mol )SupplierNotes
2-PicolineC₆H₇N93.13Sigma-AldrichStore under nitrogen.
n-Butyllithium (n-BuLi)C₄H₉Li64.06Sigma-Aldrich2.5 M solution in hexanes. Highly flammable.
Diethyl CarbonateC₅H₁₀O₃118.13Sigma-AldrichAnhydrous.
Tetrahydrofuran (THF)C₄H₈O72.11Sigma-AldrichAnhydrous, inhibitor-free.
DMF-DMAC₅H₁₃NO₂119.16Sigma-AldrichMoisture sensitive.
N-Bromosuccinimide (NBS)C₄H₄BrNO₂177.98Sigma-AldrichRecrystallize from water if necessary.
Acetic Acid, GlacialCH₃COOH60.05Fisher ScientificCorrosive.
p-ToluenesulfonhydrazideC₇H₁₀N₂O₂S202.23Sigma-Aldrich
Methanol (MeOH)CH₃OH32.04Fisher ScientificAnhydrous.
Sodium Methoxide (NaOMe)CH₃ONa54.02Sigma-Aldrich25 wt% solution in methanol.
Diethyl Ether(C₂H₅)₂O74.12Fisher ScientificAnhydrous.
Dichloromethane (DCM)CH₂Cl₂84.93Fisher Scientific
Sodium Sulfate (Anhydrous)Na₂SO₄142.04Fisher Scientific
Silica GelSiO₂60.08Sorbent Technologies230-400 mesh for column chromatography.

PART I: Synthesis of 4H-Quinolizin-4-one Intermediate

This part details the construction of the quinolizine ring system starting from 2-picoline. The strategy involves the formation of ethyl 2-pyridylacetate followed by a condensation-cyclization sequence.

Step 1.1: Synthesis of Ethyl 2-pyridylacetate

This reaction involves the deprotonation of the methyl group of 2-picoline using a strong base, followed by acylation.

Step_1_1 start 2-Picoline intermediate 2-Picolyllithium start->intermediate 1. n-BuLi, THF -78 °C to 0 °C product Ethyl 2-pyridylacetate intermediate->product 2. (EtO)₂CO -78 °C to RT acyl Diethyl Carbonate Part_II start 4H-Quinolizin-4-one product 1-Bromo-4H-quinolizin-4-one start->product Glacial Acetic Acid RT, 12h reagent NBS

Sources

Application

Introduction: Unlocking the Potential of the 4H-Quinolizine Core

An In-Depth Guide to the Synthetic Diversification of the 1-Bromo-4H-Quinolizine Scaffold The quinolizine scaffold, a nitrogen-bridgehead bicyclic heterocycle, represents a unique and compelling area of chemical space fo...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Synthetic Diversification of the 1-Bromo-4H-Quinolizine Scaffold

The quinolizine scaffold, a nitrogen-bridgehead bicyclic heterocycle, represents a unique and compelling area of chemical space for medicinal chemistry and materials science. While less explored than its isomeric quinoline counterpart, its rigid, three-dimensional structure offers novel vectoral orientations for substituents, making it an attractive platform for the design of next-generation therapeutic agents and functional molecules.[1][2] The strategic placement of a bromine atom at the 1-position of the 4H-quinolizine core transforms the molecule into a versatile synthetic intermediate. This bromine atom serves as a reliable and predictable handle for a host of powerful chemical transformations, enabling the systematic introduction of diverse functional groups and the rapid generation of compound libraries for screening and optimization.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principal functionalization techniques applicable to the 1-bromo-4H-quinolizine core. We move beyond simple procedural lists to explore the mechanistic underpinnings and rationale behind key experimental choices. The protocols herein are designed as self-validating systems, drawing upon authoritative, field-proven methodologies for analogous heteroaromatic systems to ensure reliability and reproducibility.

Palladium-Catalyzed Cross-Coupling: The Cornerstone of Core Diversification

The most robust and versatile strategy for functionalizing the 1-bromo-4H-quinolizine core is through transition metal-catalyzed cross-coupling reactions. The carbon-bromine bond at an sp²-hybridized center is an ideal electrophilic partner for these transformations.[3] Palladium catalysis, in particular, offers an unparalleled toolkit for forming new carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[4]

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is arguably the most widely used cross-coupling method due to the stability, commercial availability, and low toxicity of the boron reagents.[5][6][7] This reaction is exceptionally effective for creating biaryl structures or introducing alkyl and alkenyl groups.

Causality and Mechanistic Insight: The reaction proceeds via a well-established catalytic cycle. The active Pd(0) catalyst undergoes oxidative addition into the C-Br bond of the quinolizine core. This is followed by transmetalation, where the organic group from the boronic acid is transferred to the palladium center. The final, irreversible step is reductive elimination, which forms the new C-C bond and regenerates the Pd(0) catalyst. The choice of base is critical; it activates the boronic acid to facilitate transmetalation. The ligand stabilizes the palladium catalyst and modulates its reactivity.

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_intermediate Quinolizine-Pd(II)-Br (Oxidative Addition) pd0->oa_intermediate Oxidative Addition transmetalation_intermediate Quinolizine-Pd(II)-R' (Transmetalation) oa_intermediate->transmetalation_intermediate Transmetalation transmetalation_intermediate->pd0 Reductive Elimination re_product 1-R'-4H-Quinolizine (Product) transmetalation_intermediate->re_product start 1-Br-Quinolizine start->oa_intermediate boronic R'-B(OH)₂ + Base boronic->transmetalation_intermediate

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

EntryBoronic Acid (R'-B(OH)₂)Pd Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃ (2.0)Dioxane/H₂O10092
24-Methoxyphenylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄ (2.5)Toluene11095
3Thiophene-2-boronic acidPdCl₂(dppf) (3)-Cs₂CO₃ (2.0)DMF9088
4Cyclopropylboronic acidPd(OAc)₂ (2)XPhos (4)K₃PO₄ (3.0)Toluene/H₂O10075

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: To an oven-dried Schlenk flask or microwave vial, add 1-bromo-4H-quinolizine (1.0 equiv.), the boronic acid (1.2-1.5 equiv.), the palladium catalyst (as specified in Table 1), and the ligand (if required).

  • Inerting: Seal the vessel, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Reagent Addition: Add the base (e.g., K₂CO₃, K₃PO₄) and the degassed solvent(s).

  • Heating: Stir the mixture vigorously and heat to the specified temperature using an oil bath or heating mantle.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Buchwald-Hartwig Amination for C-N Bond Formation

The introduction of nitrogen-containing functional groups is a cornerstone of medicinal chemistry. The Buchwald-Hartwig amination allows for the direct formation of C-N bonds by coupling the aryl bromide with a wide variety of primary and secondary amines.[4][8]

Causality and Mechanistic Insight: This reaction also follows a Pd(0)/Pd(II) catalytic cycle similar to the Suzuki coupling. A key difference is the crucial role of a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄) which deprotonates the amine in the catalytic cycle to form a palladium-amido complex. The choice of a sterically hindered phosphine ligand is critical to promote the reductive elimination step and prevent catalyst decomposition.

Buchwald_Workflow start Start: Oven-dried Schlenk Flask add_solids Add Solids: 1. 1-Bromo-4H-quinolizine 2. Pd Precatalyst 3. Ligand 4. Base (e.g., NaOtBu) start->add_solids inert Evacuate & Backfill with Argon (3x) add_solids->inert add_liquids Add Anhydrous Solvent & Amine (via Syringe) inert->add_liquids react Heat with Vigorous Stirring (e.g., 80-120 °C) add_liquids->react monitor Monitor by TLC / LC-MS react->monitor workup Aqueous Work-up & Extraction monitor->workup Reaction Complete purify Column Chromatography workup->purify end_node Final Product: 1-Amino-4H-quinolizine purify->end_node

Caption: Experimental workflow for a Buchwald-Hartwig amination reaction.

Table 2: Representative Conditions for Buchwald-Hartwig Amination

EntryAmine NucleophilePd Precatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Yield (%)
1MorpholinePd₂(dba)₃ (1.5)RuPhos (3)NaOt-Bu (1.5)Toluene10094
2AnilinePd(OAc)₂ (2)XPhos (4)K₃PO₄ (2.0)Dioxane11085
3BenzylamineG3-XPhos (2)-LHMDS (1.8)THF8090
4IndolePd(OAc)₂ (2)BrettPhos (4)Cs₂CO₃ (2.0)Toluene11078

Protocol 2: General Procedure for Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox or under a positive flow of argon, add the palladium precatalyst, ligand, and base to an oven-dried Schlenk flask.

  • Reagent Addition: Add the 1-bromo-4H-quinolizine and a magnetic stir bar. Seal the flask.

  • Solvent and Nucleophile: Outside the glovebox, add the anhydrous, degassed solvent followed by the amine nucleophile via syringe.

  • Heating: Place the flask in a preheated oil bath and stir vigorously for the required time (typically 4-24 hours).

  • Work-up: After cooling to room temperature, quench the reaction by carefully adding saturated aqueous NH₄Cl. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts.

  • Extraction and Purification: Separate the organic layer, extract the aqueous phase with ethyl acetate, and follow the purification steps outlined in Protocol 1.

Nucleophilic Aromatic Substitution (SNAr)

While less common for simple bromoarenes than cross-coupling, Nucleophilic Aromatic Substitution (SNAr) can be a viable, metal-free alternative under specific circumstances.[9][10][11]

Causality and Mechanistic Insight: SNAr is a two-step process involving the addition of a nucleophile to the aromatic ring to form a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the elimination of the leaving group (bromide).[12] This pathway requires the ring to be sufficiently electron-deficient to stabilize the negative charge. For the 4H-quinolizine core, the electron-withdrawing effect of the bridgehead nitrogen may not be sufficient to activate the 1-position for SNAr with weak nucleophiles. Therefore, this method is typically reserved for reactions with potent nucleophiles like alkoxides or thiolates, often requiring elevated temperatures.

SNAr_Mechanism start 1-Bromo-4H-quinolizine + Nu⁻ meisenheimer Meisenheimer Complex (Resonance Stabilized Anion) start->meisenheimer Addition (Slow) product 1-Nu-4H-quinolizine + Br⁻ meisenheimer->product Elimination (Fast)

Caption: The two-step mechanism of Nucleophilic Aromatic Substitution (SNAr).

Table 3: Potential Conditions for SNAr Reactions

EntryNucleophile (Nu⁻)Base (equiv.)SolventTemp (°C)Yield (%)
1Sodium methoxideNaH (1.5)DMF12065
2Sodium thiophenoxideK₂CO₃ (2.0)DMSO15070
3Potassium phenoxideCs₂CO₃ (2.0)NMP16055

Protocol 3: General Procedure for High-Temperature SNAr

  • Reaction Setup: To a sealable, heavy-walled reaction tube, add 1-bromo-4H-quinolizine (1.0 equiv.) and the base (if using a salt like K₂CO₃).

  • Reagent Addition: Add the nucleophile (or its precursor alcohol/thiol) and the anhydrous polar aprotic solvent (e.g., DMSO, DMF). If using a reactive metal hydride base (NaH), add it portion-wise at 0 °C to a solution of the nucleophile precursor before adding the quinolizine.

  • Heating: Seal the tube tightly and heat the mixture in a shielded oil bath or heating block to the specified temperature.

  • Monitoring: Carefully monitor the reaction by taking aliquots (after cooling) for LC-MS analysis.

  • Work-up: After cooling completely to room temperature, pour the reaction mixture into a beaker of ice water.

  • Extraction and Purification: If a precipitate forms, collect it by filtration. Otherwise, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or CH₂Cl₂). Wash the combined organic layers, dry, and purify as described in Protocol 1.

Halogen-Metal Exchange for In Situ Nucleophile Generation

An alternative strategy involves reversing the polarity of the C1 carbon. A halogen-metal exchange reaction, typically using an organolithium reagent at low temperature, can convert the electrophilic C-Br bond into a strongly nucleophilic C-Li species. This lithiated intermediate can then be trapped with a variety of electrophiles.

Causality and Mechanistic Insight: This transformation is driven by the formation of a more stable organometallic species. Reagents like n-butyllithium or t-butyllithium rapidly and irreversibly exchange with the bromine atom at very low temperatures (-78 °C), preventing side reactions. The resulting 1-lithio-4H-quinolizine is a potent nucleophile and base, requiring careful handling in an anhydrous, inert environment.

Halogen_Metal_Workflow start 1-Bromo-4H-quinolizine in Anhydrous THF cool Cool to -78 °C (Dry Ice/Acetone Bath) start->cool add_buli Slowly Add n-BuLi (1.1 equiv.) Stir for 30 min cool->add_buli lithiated Formation of 1-Lithio-4H-quinolizine add_buli->lithiated add_electrophile Add Electrophile (E⁺) (e.g., CO₂, DMF, Aldehyde) lithiated->add_electrophile warm Slowly Warm to Room Temperature add_electrophile->warm quench Quench with Sat. aq. NH₄Cl warm->quench end_node Work-up & Purification quench->end_node

Caption: Workflow for halogen-metal exchange and electrophilic trapping.

Protocol 4: Procedure for Lithiation and Electrophilic Quench

  • Reaction Setup: Add a solution of 1-bromo-4H-quinolizine (1.0 equiv.) in anhydrous THF to an oven-dried, three-neck flask under an argon atmosphere.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (1.1 equiv., as a solution in hexanes) dropwise via syringe over 10 minutes. Stir the resulting mixture at -78 °C for 30-60 minutes.

  • Electrophilic Trap: Add a solution of the desired electrophile (1.5 equiv., e.g., benzaldehyde in THF, or bubble CO₂ gas through the solution) to the reaction mixture at -78 °C.

  • Warming: After stirring for 1-2 hours at low temperature, remove the cooling bath and allow the reaction to warm slowly to room temperature.

  • Quenching and Work-up: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride. Proceed with aqueous work-up and purification as described in previous protocols.

Conclusion

The 1-bromo-4H-quinolizine core is a highly valuable platform for chemical synthesis, offering a strategic entry point for rapid diversification. Palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura and Buchwald-Hartwig aminations, stand out as the premier methods for their reliability, broad substrate scope, and high yields. For specific applications, high-temperature SNAr with strong nucleophiles or low-temperature halogen-metal exchange followed by electrophilic trapping provide powerful, complementary strategies. By leveraging these robust protocols, researchers can efficiently explore the structure-activity relationships of this unique heterocyclic system, accelerating the discovery of novel molecules in drug development and beyond.

References

  • A dearomatization–rearomatization strategy for construction of 4H-quinolizin-4-ones via C–H bond functionalization of pyridines. Organic Chemistry Frontiers (RSC Publishing).
  • Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. PMC.
  • Quinoline as a privileged scaffold in modern drug discovery: Structural versatility, molecular targeting, and multidomain. Source unavailable.
  • Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Frontiers.
  • Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. PMC.
  • Nucleophilic Substitution Reactions. King Saud University.
  • Quinolines, a perpetual, multipurpose scaffold in medicinal chemistry. PubMed.
  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Semantic Scholar.
  • Late-Stage C–H Functionalization of Azines. PMC.
  • Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. ACS Publications.
  • Chemistry of Quinoline Based Heterocycle Scaffolds: A Comprehensive Review. ResearchGate.
  • Application Notes and Protocols for Nucleophilic Substitution on Bromoquinolines. Benchchem.
  • Recent advances towards the synthesis of 4H-quinolizin-4-one. K.T.H.M. College.
  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. PMC.
  • One-Pot Cross-Coupling/C–H Functionalization Reactions: Quinoline as a Substrate and Ligand through N–Pd Interaction. ResearchGate.
  • Design, synthesis, and biological evaluation of quinazolin-4(3H)-one derivatives co-targeting poly(ADP-ribose) polymerase-1 and bromodomain containing protein 4 for breast cancer therapy. PMC.
  • C–H functionalization of quinazolinones by transition metal catalysis. RSC Publishing.
  • (PDF) 4H-Quinolizin-4-one Derivatives: A Review. ResearchGate.
  • 4H-Quinolizin-4-one Derivatives: A Review. University of Benghazi.
  • A kind of synthetic method of the bromo- quinoline of 4-. Google Patents.
  • 4H-Benzo[a]quinolizin-4-one derivatives synthesis and characterization. Benchchem.
  • CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). YouTube.
  • Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. PMC.
  • Flow Chemistry for Flowing Cross-Couplings: A Concise Overview. IRIS - Unina.
  • What is nucleophilic substitution?. Chemguide.
  • Cross-Coupling Chemistry. University of Rochester.

Sources

Method

microwave-assisted synthesis of 1-bromo-4H-quinolizine derivatives

Application Note: Microwave-Assisted Synthesis & Regioselective Bromination of 1-Bromo-4H-Quinolizine Scaffolds Part 1: Executive Summary & Scientific Rationale The Challenge: The 4H-quinolizine skeleton is a privileged...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Microwave-Assisted Synthesis & Regioselective Bromination of 1-Bromo-4H-Quinolizine Scaffolds

Part 1: Executive Summary & Scientific Rationale

The Challenge: The 4H-quinolizine skeleton is a privileged N-fused heterocyclic scaffold, exhibiting significant biological activities (antimicrobial, anticancer) and photophysical properties (fluorescence). However, conventional thermal synthesis of these systems—particularly the introduction of halogen handles like bromine at the C1 position for subsequent cross-coupling—is plagued by low yields, long reaction times (12–24 hours), and the thermal instability of the 4H-intermediate.

The Solution: This protocol details a Microwave-Assisted Organic Synthesis (MAOS) workflow for the rapid construction of the 4H-quinolizine core, followed by a highly efficient, regioselective bromination. By utilizing dielectric heating, we achieve:

  • Kinetic Acceleration: Reducing reaction times from hours to minutes.

  • Trapping of Unstable Intermediates: Rapid heating profiles favor the formation of the kinetic 4H-product over thermodynamic decomposition.

  • Enhanced Regioselectivity: Precise temperature control improves the C1-selectivity during electrophilic bromination.

Part 2: Mechanistic Insight & Pathway

The synthesis relies on a [4+2] cycloaddition (or stepwise dipolar addition) followed by an electrophilic substitution.

  • Core Construction: The reaction of pyridine derivatives with electron-deficient alkynes (e.g., dimethyl acetylenedicarboxylate - DMAD) generates a zwitterionic intermediate. Under microwave irradiation, this intermediate rapidly cyclizes to form the 4H-quinolizine ring.

  • Regioselective Bromination: The 4H-quinolizine ring is electron-rich. Electrophilic attack by N-Bromosuccinimide (NBS) occurs preferentially at the C1 or C3 positions. Microwave irradiation promotes the radical-free electrophilic pathway, enhancing selectivity for the C1 position when C3 is sterically hindered or electronically deactivated.

ReactionMechanism Start Pyridine (Nucleophile) Inter Zwitterionic Intermediate Start->Inter Nucleophilic Attack Reagent Alkyne (DMAD) (Electrophile) Reagent->Inter Cyclic 4H-Quinolizine Core Inter->Cyclic MW Cyclization (100°C, 10 min) Product 1-Bromo-4H- Quinolizine Cyclic->Product Electrophilic Sub. (NBS, 50°C) Bromine NBS / MW

Figure 1: Mechanistic pathway for the sequential microwave synthesis of 1-bromo-4H-quinolizine.

Part 3: Experimental Protocols

Equipment & Reagents
  • Instrument: Single-mode Microwave Reactor (e.g., Biotage Initiator+ or CEM Discover).

  • Vials: 2–5 mL microwave-transparent borosilicate glass vials with crimp caps.

  • Solvents: Acetonitrile (ACN) is preferred for its high dielectric loss tangent (tan

    
     = 0.375), ensuring efficient coupling.
    
  • Reagents: Pyridine (1.0 equiv), Dimethyl acetylenedicarboxylate (DMAD, 2.0 equiv), N-Bromosuccinimide (NBS, 1.1 equiv).

Protocol A: Synthesis of the 4H-Quinolizine Core

Note: This step constructs the primary ring system.

  • Preparation: In a 5 mL microwave vial, dissolve Pyridine (1.0 mmol, 79 mg) in Acetonitrile (3 mL).

  • Addition: Add DMAD (2.0 mmol, 284 mg) dropwise at room temperature. The solution may turn yellow/orange, indicating zwitterion formation.

  • Sealing: Cap the vial with a PTFE-lined septum.

  • Irradiation (Step 1):

    • Temperature: 100 °C

    • Time: 10 minutes

    • Pressure Limit: 15 bar

    • Stirring: High (600 rpm)

    • Pre-stirring: 30 seconds to ensure homogeneity.

  • Workup: Cool to 50 °C (using compressed air cooling on the instrument). Proceed immediately to Protocol B for "One-Pot" efficiency, or isolate via flash chromatography (EtOAc/Hexane) if characterization is required.

Protocol B: Regioselective C1-Bromination

Note: This step introduces the bromine handle.

  • Addition: To the reaction mixture from Protocol A (containing the 4H-quinolizine), add NBS (1.1 mmol, 196 mg) directly into the vial.

  • Irradiation (Step 2):

    • Temperature: 60 °C (Lower temperature prevents degradation)

    • Time: 5 minutes

    • Power: Dynamic (limit to 50 W to prevent overshoot)

  • Purification:

    • Concentrate the solvent under reduced pressure.

    • Redissolve in DCM and wash with water (2 x 10 mL) to remove succinimide byproduct.

    • Purify via silica gel column chromatography (Gradient: 0-20% EtOAc in Hexanes).

Part 4: Data Analysis & Validation

The following table compares the efficiency of the Microwave (MW) protocol versus the traditional Thermal (Reflux) method for a representative 1-bromo-4H-quinolizine derivative.

Table 1: Comparative Efficiency (MW vs. Thermal)

ParameterThermal Reflux (Conventional)Microwave Method (This Protocol)Improvement Factor
Reaction Time (Step 1) 12 Hours (in Toluene)10 Minutes (in ACN)72x Faster
Reaction Time (Step 2) 4 Hours (RT stirring)5 Minutes (60 °C)48x Faster
Overall Yield 45%82%1.8x Higher
Purity (HPLC) 88% (Side products observed)>95% (Cleaner profile)Significant
Energy Consumption High (Continuous heating)Low (Targeted irradiation)Green

Experimental Workflow Diagram:

Workflow Step1 Mix Pyridine + DMAD in Acetonitrile MW1 MW Irradiation 100°C, 10 min Step1->MW1 Cool Cool to 50°C MW1->Cool AddNBS Add NBS (One-Pot) Cool->AddNBS MW2 MW Irradiation 60°C, 5 min AddNBS->MW2 Workup Aq. Wash & Column Chromatography MW2->Workup

Figure 2: Step-by-step operational workflow for the one-pot sequential synthesis.

Part 5: Troubleshooting & Critical Parameters

  • Temperature Control: 4H-quinolizines can undergo thermal rearrangement to stable isomers or polymerize. Do not exceed 120 °C in Step 1.

  • Solvent Choice: If solubility is an issue with substituted pyridines, Ethanol can be used, but Acetonitrile typically offers better microwave absorption and cleaner workup.

  • Regioselectivity: If bromination occurs at C3 instead of C1, lower the temperature of Step 2 to 40 °C and extend the time to 10 minutes. The C1 position is kinetically favored in certain substitution patterns, while C3 is thermodynamically favored.

  • Safety: DMAD is a potent sensitizer and vesicant. Handle in a fume hood. Microwave vials must be rated for the pressure generated by acetonitrile at 100 °C (~2-3 bar).

References

  • Microwave-Assisted Synthesis of N-Fused Heterocycles

    • Tu, S., et al. (2003). Microwave-assisted one-pot synthesis of fluorinated quinolizines. Journal of Fluorine Chemistry.
    • Source:

  • Regioselective Bromination of Heterocycles

    • Goswami, S., et al. (2014). Regioselective bromination of organic substrates by NBS.
    • Source:

  • General Quinolizine Chemistry

    • Suresh Kumar, et al. (2009). Biological activities of quinoline and quinolizine derivatives. Mini Reviews in Medicinal Chemistry.
    • Source:

  • Microwave Methodology Grounding

    • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis.
    • Source:

Technical Notes & Optimization

Troubleshooting

preventing debromination side reactions in quinolizine synthesis

Topic: Preventing Debromination Side Reactions Audience: Medicinal Chemists, Process Chemists, and Organic Synthesis Researchers. Core Directive & Scope The "Bystander" Problem: In the synthesis of quinolizines—often ach...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Debromination Side Reactions

Audience: Medicinal Chemists, Process Chemists, and Organic Synthesis Researchers.

Core Directive & Scope

The "Bystander" Problem: In the synthesis of quinolizines—often achieved via transition-metal catalyzed cyclization of 2-substituted pyridines or isoquinolines—a pre-installed bromine atom is a high-value "handle" for late-stage diversification. The technical challenge is that the conditions required to close the quinolizine ring (often Pd-catalyzed Heck, Sonogashira, or C-H activation) are chemically competent to cleave the C-Br bond via oxidative addition and subsequent hydrodebromination.

This guide provides a self-validating troubleshooting system to preserve aryl bromide integrity during the construction of the quinolizine core.

Diagnostic Logic & Decision Pathways

Before altering reagents, diagnose the failure mode using the following decision tree. This logic separates radical-induced failures from metal-hydride mediated failures.

DebrominationDiagnosis Start ISSUE: Loss of Bromine (Hydrodebromination) CheckSolvent Check Solvent System: Is it Protic (MeOH, EtOH, IPA)? Start->CheckSolvent CheckBase Check Base: Is it an Amine (Et3N) or Alkoxide (NaOEt)? CheckSolvent->CheckBase No (Aprotic) SolventIssue FAILURE MODE: Solvent-Mediated β-Hydride Elimination. Action: Switch to DMF/DMAc/Toluene. CheckSolvent->SolventIssue Yes CheckCat Check Catalyst/Ligand: Is the Ligand Bulky/Electron-Rich? CheckBase->CheckCat No (Inorganic) BaseIssue FAILURE MODE: Base-Mediated Reduction. Action: Switch to Inorganic Carbonates (K2CO3, Cs2CO3). CheckBase->BaseIssue Yes LigandIssue FAILURE MODE: Slow Reductive Elimination. Action: Increase Ligand Loading or Switch to Bidentate (dppf). CheckCat->LigandIssue Yes (Monodentate) RadicalIssue FAILURE MODE: Radical Abstraction. Action: Add Radical Scavenger (TEMPO) or Exclude Light. CheckCat->RadicalIssue No (Standard)

Figure 1: Diagnostic flow for identifying the source of hydride or radical species responsible for C-Br cleavage.

The Mechanism of Failure

Understanding how the bromine is lost is critical to preventing it. The two primary pathways are Pd-Hydride mediated reduction and Radical abstraction .

Pathway Analysis: The Hydride Trap

In palladium catalysis, if the catalytic cycle for ring closure is slow, the catalyst may oxidatively add into the C-Br bond. If a hydride source (alcohol solvent, amine base) is present, the intermediate undergoes hydrodehalogenation.

Mechanism Pd0 Pd(0) Active Species OxAdd_Br Oxidative Addition (Into C-Br bond) Pd0->OxAdd_Br Slow (Competition) Desired_Cycle Desired Quinolizine Cyclization Cycle Pd0->Desired_Cycle Fast (Ideal) Pd_H_Species H-Pd(II)-Br Intermediate OxAdd_Br->Pd_H_Species + Hydride (from Solvent/Base) Hydride_Source Hydride Source (Alcohol/Amine) Hydride_Source->Pd_H_Species β-H Elimination RedElim Reductive Elimination Pd_H_Species->RedElim RedElim->Pd0 Regeneration Product_Loss Debrominated Byproduct (Ar-H) RedElim->Product_Loss

Figure 2: The competitive pathway. Debromination occurs when oxidative addition into C-Br competes with the main cycle, facilitated by hydride donors.

Troubleshooting Guide (FAQs)
Q1: My LC-MS shows clean conversion to the debrominated quinolizine (M-79/81). Why is the catalyst attacking the bromine instead of performing the cyclization?

Root Cause: This is a kinetic competition issue. The oxidative addition into the C-Br bond is becoming competitive because the desired ring-closing step is too slow, or the catalyst is "bored" (low concentration of the reactive coupling partner). Corrective Action:

  • Concentration: Increase the concentration of the reaction. High dilution favors intramolecular reactions generally, but if the catalyst finds the solvent/base more frequently than the substrate, side reactions occur.

  • Ligand Switch: Switch to a bidentate ligand like dppf or Xantphos . Monodentate, bulky ligands (like t-Bu3P) can sometimes accelerate reductive elimination of the hydride species. Bidentate ligands impose a bite angle that can disfavor the geometry required for beta-hydride elimination from the solvent [1].

Q2: I am using ethanol as a solvent for my cyclization. Is this a problem?

Root Cause: Yes. Primary and secondary alcohols are the most common source of hydrides in Pd-catalyzed debromination. The Pd(II) species coordinates the alkoxide, undergoes


-hydride elimination, forming a Pd-H species that reduces your aryl bromide [2].
Corrective Action: 
  • Immediate: Switch to aprotic polar solvents: DMF, DMAc, or NMP .

  • Alternative: If protic solvent is required for solubility, use tert-amyl alcohol or t-BuOH . These tertiary alcohols lack the

    
    -hydrogen necessary for 
    
    
    
    -hydride elimination, effectively shutting down this reduction pathway.
Q3: Does the choice of base matter if I use an aprotic solvent?

Root Cause: Yes. Amine bases (Triethylamine, DIPEA) can serve as hydride donors via a similar mechanism to alcohols (dehydrogenation of the alkyl group on the nitrogen). Corrective Action:

  • Use inorganic bases: K₂CO₃, Cs₂CO₃, or K₃PO₄ . These bases cannot donate hydrides.

  • Tip: If solubility of the inorganic base is an issue, add a phase transfer catalyst (TBAB) rather than switching back to an amine base [3].

Optimized Protocol: Chemoselective Quinolizine Cyclization

Context: Cyclization of a 2-alkynylpyridine precursor to a quinolizine derivative, preserving a bromine on the pyridine ring.

Reagents:

  • Substrate: 2-(alkynyl)pyridine-Br (1.0 equiv)

  • Catalyst: PdCl₂(dppf)[1]·CH₂Cl₂ (5 mol%) - Selected for stability and bite angle.

  • Base: Cs₂CO₃ (2.0 equiv) - Inorganic, non-hydride donor.

  • Solvent: Toluene or DMF (Anhydrous) - Aprotic.

  • Additive: None (Avoid formates or alcohols).

Step-by-Step:

  • Degassing (Critical): Charge the reaction vessel with the substrate and base. Cycle vacuum/Argon 3 times. Oxygen can promote radical debromination pathways and homocoupling.[2]

  • Solvent Prep: Sparge the anhydrous solvent (DMF or Toluene) with Argon for 20 minutes. Do not skip this. Dissolved O₂ is a common initiator for radical side-reactions.

  • Catalyst Addition: Add Pd catalyst under a positive pressure of Argon.

  • Temperature Ramp: Heat to 80°C.

    • Note: Avoid "superheating" (>120°C) unless necessary. Higher temperatures increase the rate of C-Br oxidative addition (Activation Energy for Ar-Br insertion is higher than the desired cyclization, so lower temps favor the kinetic product).

  • Monitoring: Monitor by HPLC/UPLC. Look for the "desbromo" peak.

    • Intervention: If desbromo product appears >5%, lower temperature by 10°C and increase catalyst loading to 7 mol% to accelerate the desired cycle.

Data & Chemical Compatibility

Impact of Solvent/Base Combinations on Bromine Retention Simulated data based on standard organometallic mechanistic trends [2, 4].

SolventBaseHydride Source RiskBromine RetentionVerdict
Ethanol Et₃N High (Solvent + Base)< 40%AVOID
Ethanol K₂CO₃High (Solvent)50-60%Risky
Toluene Et₃N Medium (Base)75-85%Suboptimal
DMF Cs₂CO₃ None > 95% Recommended
t-BuOH KOtBuLow (Steric protection)~90%Alternative
References
  • BenchChem. (2025).[3] Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions. Retrieved from

  • Ahmadi, Z., & McIndoe, J. S. (2013). A mechanistic investigation of hydrodehalogenation using ESI-MS. Chemical Communications, 49, 11488-11490. Link

  • Gallardo-Rosas, D., et al. (2024).[4] Synthesis of Quinolizinones from Rhodium-Catalyzed C-H Activation.[4] Journal of Molecular Structure.[4] Link

  • Weix, D. (2015). Methods and Mechanisms for Cross-Electrophile Coupling of Csp2 Halides with Alkyl Electrophiles. Accounts of Chemical Research, 48(6), 1767–1775. Link

  • Zheng, J., et al. (2016).[5] Palladium-Catalyzed Intermolecular Aerobic Annulation of o-Alkenylanilines and Alkynes for Quinoline Synthesis. Organic Letters, 18(15), 3514–3517. Link

Sources

Optimization

Technical Support Center: Purification Strategies for Crude 1-Bromo-4H-quinolizine

This technical guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions for the purification of crude 1-bromo-4H-quinolizine. Give...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions for the purification of crude 1-bromo-4H-quinolizine. Given the limited specific literature on this particular substituted quinolizine, the methodologies presented here are synthesized from established protocols for related heterocyclic compounds, such as quinolizinones and substituted quinolines.[1][2][3] This guide emphasizes the underlying chemical principles to empower users to adapt and optimize these strategies for their specific experimental context.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific challenges that may arise during the purification of 1-bromo-4H-quinolizine, providing potential causes and actionable solutions.

Issue Potential Causes Solutions & Explanations
Low or No Recovery After Column Chromatography 1. Compound Instability on Silica Gel: 4H-quinolizine and its derivatives can be sensitive to the acidic nature of standard silica gel, leading to decomposition.[4] 2. Irreversible Adsorption: The basic nitrogen atom in the quinolizine core can interact strongly with the acidic silanol groups of the stationary phase. 3. Inappropriate Solvent System: The chosen eluent may be too polar, causing the compound to remain on the column, or not polar enough to elute it effectively.[5]1. Deactivate Silica Gel: Before packing the column, prepare a slurry of silica gel in your chosen eluent containing a small amount of a basic modifier like triethylamine (~0.5-1%). This neutralizes acidic sites and can significantly improve recovery. 2. Use an Alternative Stationary Phase: Consider using neutral or basic alumina as the stationary phase. For particularly stubborn cases, reversed-phase (C18) chromatography with polar mobile phases may be an option.[4] 3. Systematic Solvent Screening: Perform thorough TLC analysis with a range of solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to find an eluent that provides a retention factor (Rf) of approximately 0.3 for the target compound.[6]
Co-elution of Impurities 1. Similar Polarity of Impurities: Starting materials or side-products from the synthesis may have very similar polarities to 1-bromo-4H-quinolizine. 2. Column Overloading: Exceeding the capacity of the column will lead to poor separation.[5] 3. Improper Column Packing: Channels or cracks in the silica bed will result in a non-uniform flow of the mobile phase.1. Employ Gradient Elution: Start with a low-polarity mobile phase and gradually increase the polarity. This can help to resolve compounds with close Rf values. A shallow gradient is often more effective for difficult separations.[5] 2. Reduce Sample Load: A general rule of thumb is to load an amount of crude material that is 1-5% of the mass of the stationary phase.[5] 3. Optimize Column Packing: Ensure a homogenous and well-settled column bed. "Wet packing" (slurrying the silica in the initial eluent before pouring) is generally recommended over "dry packing".[7]
Product is an Oil and Fails to Crystallize 1. Presence of Impurities: Even small amounts of impurities can inhibit crystal lattice formation.[5] 2. Residual Solvent: Trapped solvent molecules can disrupt crystallization. 3. Incorrect Crystallization Solvent: The chosen solvent may be too good a solvent, even at low temperatures.[8]1. Pre-purification: Subject the oil to flash column chromatography to remove the bulk of impurities before attempting recrystallization.[5] 2. High-Vacuum Drying: Dry the oil under high vacuum for an extended period, possibly with gentle heating, to remove all traces of solvent. 3. Systematic Solvent Screening: Test a variety of solvents or solvent pairs (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is not). Common choices for nitrogen-containing heterocycles include ethanol, isopropanol, ethyl acetate, and hexane/ethyl acetate mixtures.[8][9]
Decomposition During Work-up or Purification 1. Sensitivity to Acid or Base: The quinolizine ring system may be unstable under strongly acidic or basic conditions. 2. Oxidation: The compound may be susceptible to air oxidation, especially if heated for prolonged periods.[4]1. Use Mild Conditions: During aqueous work-up, use saturated sodium bicarbonate solution for neutralization instead of strong bases.[10][11] 2. Inert Atmosphere: If sensitivity to air is suspected, perform purification steps under an inert atmosphere (e.g., nitrogen or argon).[11] Degassing solvents for chromatography can also be beneficial.[4]

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in a crude sample of 1-bromo-4H-quinolizine?

A1: Without a specific synthetic route, potential impurities are inferred from common synthetic pathways for related structures. These could include unreacted starting materials (e.g., a substituted pyridine and a brominated alkylating agent), starting material dimers, and isomers or over-brominated products.

Q2: How can I effectively monitor the purification process?

A2: Thin-Layer Chromatography (TLC) is the most common and effective method. Use a UV lamp (254 nm) for visualization, as the quinolizine core is aromatic. Staining with potassium permanganate can also be useful for identifying compounds that are susceptible to oxidation.

Q3: Is recrystallization a suitable primary purification method for 1-bromo-4H-quinolizine?

A3: Recrystallization can be an excellent method for obtaining highly pure material, provided the crude product is a solid and relatively clean (>90% purity).[6] If the crude material is an oil or heavily contaminated, column chromatography should be performed first.[12]

Q4: My purified 1-bromo-4H-quinolizine is a colored solid/oil. How can I decolorize it?

A4: A persistent color may indicate the presence of oxidized or polymeric impurities.[6] Treatment with activated carbon can be effective. Dissolve the compound in a suitable solvent (e.g., dichloromethane), add a small amount of activated carbon, stir for 15-30 minutes, and then filter through a pad of Celite.[6] Subsequent recrystallization may be necessary.

Q5: What is the best way to store purified 1-bromo-4H-quinolizine?

A5: Given the potential for instability, it is recommended to store the purified compound under an inert atmosphere (nitrogen or argon), protected from light, and at a low temperature (e.g., in a refrigerator or freezer). Storing it as a dry solid is generally preferable to in solution.

Experimental Protocols & Workflows

Protocol 1: Flash Column Chromatography

This protocol outlines a general procedure for the purification of 1-bromo-4H-quinolizine using silica gel chromatography.

  • Solvent System Selection: On a TLC plate, test various ratios of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate). The ideal system will give the product an Rf value of ~0.3.

  • Column Packing:

    • Select a column with an appropriate diameter.

    • Prepare a slurry of silica gel in the initial, low-polarity eluent.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

    • Add a layer of sand to the top of the silica bed to prevent disturbance.

  • Sample Loading:

    • Dissolve the crude 1-bromo-4H-quinolizine in a minimal amount of a volatile solvent like dichloromethane.

    • Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder ("dry loading").[6]

    • Carefully add the dry-loaded sample to the top of the column.

  • Elution:

    • Begin eluting with the low-polarity solvent system.

    • Collect fractions and monitor their composition by TLC.

    • If the product is slow to elute, gradually increase the polarity of the mobile phase (gradient elution).[13]

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified 1-bromo-4H-quinolizine.[7]

Visualization of Purification Workflow

PurificationWorkflow Crude Crude 1-bromo-4H-quinolizine TLC TLC Analysis for Solvent System Crude->TLC Is_Solid Is Crude a Solid? Crude->Is_Solid Column Flash Column Chromatography TLC->Column Determine Eluent Is_Clean Is it >90% Pure? Is_Solid->Is_Clean Yes Is_Solid->Column No (Oil) Is_Clean->Column No Recrystallize Recrystallization Is_Clean->Recrystallize Yes Column->Recrystallize For final polishing Pure_Product Pure Product Column->Pure_Product Recrystallize->Pure_Product

Caption: Decision workflow for selecting a purification strategy.

Protocol 2: Recrystallization

This protocol provides a step-by-step guide for purifying solid 1-bromo-4H-quinolizine.

  • Solvent Selection: In small test tubes, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not at room temperature.[9]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent required to fully dissolve the solid.[8][14]

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of pure crystals.[14]

  • Crystal Formation: If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.[9]

  • Further Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.[14]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Visualization of Recrystallization Steps

RecrystallizationSteps Start Impure Solid Dissolve Dissolve in Minimal Hot Solvent Start->Dissolve Cool_Slowly Slow Cooling to Room Temperature Dissolve->Cool_Slowly Crystallize Crystals Form Cool_Slowly->Crystallize Ice_Bath Cool in Ice Bath Crystallize->Ice_Bath Filter_Wash Vacuum Filter & Wash with Cold Solvent Ice_Bath->Filter_Wash Dry Dry Under Vacuum Filter_Wash->Dry End Pure Crystals Dry->End

Caption: Sequential steps for the recrystallization process.

References

  • Wikipedia. 4H-Quinolizine. [Link]

  • University of Benghazi. (2018, January 27). 4H-Quinolizin-4-one Derivatives: A Review. [Link]

  • Kulkarni, M. (2020). Recent advances towards the synthesis of 4H-quinolizin-4-one. ResearchGate. [Link]

  • Muir, C. W., et al. Synthesis of Functionalised 4H-Quinolizin-4-ones via Tandem Horner-Wadsworth-Emmons Olefination/Cyclisation. The Royal Society of Chemistry. [Link]

  • Supporting Information. [Title of a relevant chemical synthesis paper]. [Link]

  • Google Patents. CN109096185A - A kind of synthetic method of the bromo- quinoline of 4-.
  • Reddit. (2025, April 8). Purification of Quinoline-3,4-diones. r/Chempros. [Link]

  • ResearchGate. (2018, January 28). (PDF) 4H-Quinolizin-4-one Derivatives: A Review. [Link]

  • K.T.H.M. College. Recent advances towards the synthesis of 4H-quinolizin-4-one. [Link]

  • Professor Dave Explains. (2020, January 10). Recrystallization. YouTube. [Link]

  • PMC. (2025, December 22). Synthesis of Quinolizidine-Based 1,4-Azaphosphinines via Cyclization of Heteroarylmethyl(alkynyl)phosphinates. [Link]

  • Vassar. (2007, November 28). Organic Chemistry Lab: Recrystallization. YouTube. [Link]

  • Organic Chemistry at SD Miramar College. (2017, September 9). Recrystallization - Organic Chemistry Lab Technique. YouTube. [Link]

  • Atlantis Press. Synthesis of 6-bromo-4-iodoquinoline. [Link]

  • Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. [Link]

  • Govindachari, T. R., & Thyagarajan, B. S. SYNTHESIS OF QUINOLIZINE DERIVATIVES. Indian Academy of Sciences. [Link]

  • University of Groningen. (2022, October 14). Chemical/Laboratory Techniques: Recrystallization. YouTube. [Link]

  • Chromatography Forum. (2007, June 21). loss of compound during HPLC purification. [Link]

  • PMC. (2025, May 6). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. [Link]

Sources

Troubleshooting

Technical Support Center: Resolving Solubility Challenges of 1-bromo-4H-quinolizine in Aqueous Media

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals encountering solubility issues with 1-bromo-4H-quinolizine in aqueous solutions. This resource is designed...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals encountering solubility issues with 1-bromo-4H-quinolizine in aqueous solutions. This resource is designed to provide in-depth, practical troubleshooting strategies, moving from fundamental checks to advanced solubilization techniques. Our approach is grounded in established principles of physical and medicinal chemistry to empower you to overcome these common yet critical experimental hurdles.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I'm struggling with the initial dissolution of 1-bromo-4H-quinolizine in my aqueous buffer. What are the first steps I should take?

A1: Foundational Troubleshooting: The Basics First

Before proceeding to more complex methods, it's crucial to rule out common sources of error and attempt the simplest solutions.

Expertise & Experience: In many cases, apparent insolubility can stem from factors other than the intrinsic properties of the compound itself. Ensuring the quality of your starting material and optimizing basic physical conditions can often resolve the issue without the need for complex formulation strategies.

Troubleshooting Steps:

  • Verify Compound Purity and Integrity:

    • Has the compound been stored correctly (e.g., protected from light and moisture)? Degradation can lead to less soluble byproducts.

    • Confirm the identity and purity of your batch via appropriate analytical methods (e.g., NMR, LC-MS). An impure sample may contain insoluble contaminants.

  • The Role of Physical Agitation and Temperature:

    • Agitation: Ensure you are using adequate mixing. Vortexing, sonicating, or stirring for a sufficient duration can significantly aid dissolution.

    • Temperature: The solubility of many organic compounds, including quinoline derivatives, often increases with temperature.[1][2] Gently warming the solution (e.g., to 37°C or 40°C) can enhance solubility. However, be mindful of potential degradation at elevated temperatures. Always check the thermal stability of your compound.

  • Particle Size Considerations:

    • The dissolution rate is inversely proportional to the particle size.[3] If you are working with a crystalline solid, grinding the material to a finer powder will increase the surface area available for solvation, potentially improving the rate and extent of dissolution.[4][5]

Q2: How does pH influence the solubility of my 1-bromo-4H-quinolizine, and how can I leverage this?

A2: pH Modification: A Powerful First-Line Chemical Approach

Expertise & Experience: The structure of 1-bromo-4H-quinolizine contains a nitrogen atom within the quinolizine ring system. Similar to quinoline, this nitrogen is weakly basic.[6][7] By adjusting the pH of the aqueous medium, you can protonate this nitrogen, forming a cationic salt which is often significantly more water-soluble than the neutral form.[6]

Trustworthiness: This is a fundamental and highly effective technique for ionizable compounds. A systematic pH-solubility profile is a standard and self-validating experiment in pre-formulation studies.

Experimental Protocol: Generating a pH-Solubility Profile

  • Prepare a series of buffers with a range of pH values (e.g., from pH 2 to pH 8).

  • Add an excess amount of 1-bromo-4H-quinolizine to a fixed volume of each buffer.

  • Agitate the samples at a constant temperature until equilibrium is reached (typically 24-48 hours).

  • Separate the undissolved solid from the solution by centrifugation or filtration.

  • Determine the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV).[8][9]

  • Plot the measured solubility against the pH to identify the optimal pH range for dissolution.

Causality: At a pH below the pKa of the quinolizine nitrogen, the compound will exist predominantly in its protonated, more soluble form. As the pH increases above the pKa, the equilibrium will shift towards the less soluble, neutral form, leading to a decrease in solubility.[7]

Workflow for pH Adjustment

start Insoluble Compound in Neutral Water ph_check Is the compound weakly basic/acidic? start->ph_check adjust_ph Adjust pH to < pKa (for a base) ph_check->adjust_ph Yes no_change Insolubility Persists ph_check->no_change No/Ineffective protonation Formation of Soluble Salt adjust_ph->protonation dissolved Homogeneous Solution Achieved protonation->dissolved

Caption: pH adjustment for weakly basic compounds.

Q3: Adjusting the pH wasn't sufficient. What is the next logical step to improve solubility?

A3: Co-Solvent Systems: Modifying the Solvent Environment

Expertise & Experience: When altering the solute (via pH) is not enough, the next strategy is to alter the solvent. A co-solvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solvent system.[10][11] This "less polar" environment is more favorable for dissolving hydrophobic molecules like 1-bromo-4H-quinolizine.[12][13]

Causality: Water is a highly polar solvent with a strong hydrogen-bonding network. A non-polar solute disrupts this network, which is energetically unfavorable. By adding a co-solvent like ethanol or DMSO, you reduce the polarity of the bulk solvent, making it easier to create a cavity for the solute molecule and thereby increasing solubility.[11][13]

Commonly Used Co-solvents in Research

Co-solventTypical Concentration Range (% v/v)Key Characteristics
Ethanol5 - 40%Biologically acceptable, commonly used.[10]
Propylene Glycol10 - 60%Low toxicity, often used in formulations.[10]
Polyethylene Glycol (PEG 300/400)10 - 60%Low toxicity, high solubilizing power.[10]
Dimethyl Sulfoxide (DMSO)< 10% (often much lower in cell-based assays)High solubilizing power, but can have biological effects.[8]

Experimental Protocol: Co-solvent Screening

  • Select a few candidate co-solvents (e.g., ethanol, propylene glycol, DMSO).

  • Prepare a series of aqueous solutions with increasing concentrations of each co-solvent (e.g., 5%, 10%, 20%, 40% v/v).

  • Determine the solubility of 1-bromo-4H-quinolizine in each co-solvent mixture using the equilibrium solubility method described in A2.

  • Plot solubility versus co-solvent concentration to find the optimal system for your experiment.

Trustworthiness: It is critical to validate that the chosen co-solvent and its concentration do not interfere with downstream applications (e.g., enzyme activity, cell viability). Always run a vehicle control in your experiments.

Mechanism of Co-Solvency

Caption: Co-solvents reduce water polarity to dissolve drugs.

Q4: My compound is still not soluble enough, even with co-solvents. Are there other formulation strategies I can try in the lab?

A4: Advanced Solubilization: Surfactants and Cyclodextrins

When basic chemical and physical modifications are insufficient, more advanced formulation techniques are required. These methods involve creating a microenvironment that is favorable for the hydrophobic compound within the bulk aqueous phase.

Surfactant-Mediated Solubilization

Expertise & Experience: Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), self-assemble into micelles.[14][15] These micelles have a hydrophobic core and a hydrophilic shell. The hydrophobic 1-bromo-4H-quinolizine can partition into this core, effectively being "hidden" from the water, thus increasing its apparent solubility.[16]

Common Laboratory Surfactants

SurfactantTypeTypical CMC (in water)Notes
Polysorbate 80 (Tween® 80)Non-ionic~0.012 mMWidely used, low toxicity.
Polysorbate 20 (Tween® 20)Non-ionic~0.059 mMCommon in biological buffers.
Sodium Dodecyl Sulfate (SDS)Anionic~8.2 mMStrong solubilizer, but can denature proteins.

Experimental Protocol: Surfactant Screening

  • Choose a biocompatible surfactant (non-ionic surfactants like Polysorbates are often a good starting point).

  • Prepare a series of aqueous solutions with surfactant concentrations both below and above the known CMC.

  • Determine the solubility of your compound in each solution.

  • A significant increase in solubility should be observed at surfactant concentrations above the CMC.

Mechanism of Micellar Solubilization

cluster_micelle Surfactant Micelle center Hydrophobic Core s1 S s2 S s3 S s4 S s5 S s6 S s7 S s8 S drug Drug water Aqueous Phase

Caption: Drug encapsulated in a surfactant micelle's core.

Cyclodextrin Complexation

Expertise & Experience: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[17][18] They can form inclusion complexes by encapsulating the hydrophobic drug molecule, or a part of it, within this cavity.[19][20] This complex is then readily soluble in water due to the hydrophilic outer surface of the cyclodextrin.[17]

Authoritative Grounding: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative in pharmaceutical applications due to its high aqueous solubility and safety profile.[19][21]

Experimental Protocol: Inclusion Complex Formation (Kneading Method)

  • Weigh out the 1-bromo-4H-quinolizine and a molar excess (e.g., 1:2 ratio) of HP-β-CD.

  • Add a small amount of a water/alcohol mixture (e.g., water/ethanol 50:50) to form a paste.

  • Knead the paste thoroughly in a mortar for 30-60 minutes.

  • Dry the resulting solid under vacuum to remove the solvent.

  • The resulting powder is the cyclodextrin-drug complex, which should be tested for enhanced aqueous solubility.

Mechanism of Cyclodextrin Complexation

CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) Complex Soluble Inclusion Complex CD->Complex Drug Hydrophobic Drug Drug->Complex

Caption: Cyclodextrin encapsulates a drug to form a soluble complex.

Q5: What if my application requires a completely solvent-free solid that can be dissolved later?

A5: Introduction to Solid Dispersions

Expertise & Experience: For compounds with extremely poor solubility, a solid dispersion technique may be necessary. This involves dispersing the drug in a hydrophilic carrier matrix at a molecular level.[4][22][23] When this solid is introduced to water, the carrier dissolves rapidly, releasing the drug as very fine, often amorphous, particles with a greatly increased surface area, leading to enhanced dissolution.[4][5]

Common Techniques:

  • Solvent Evaporation: Both the drug and a carrier (e.g., PVP, PEG) are dissolved in a common organic solvent, and the solvent is then evaporated, leaving a solid film.[23]

  • Fusion (Melting) Method: The drug and a meltable carrier are heated until they form a molten mixture, which is then cooled rapidly to solidify.[23]

This is an advanced technique typically used in pharmaceutical development, but the principle is valuable for understanding the frontiers of solubility enhancement.[22][24]

References

  • Journal of Advanced Pharmacy Education and Research. Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. [Link]

  • Patil, A., & Shinkar, D. (2021). Improvement in solubility of poor water-soluble drugs by solid dispersion. Asian Journal of Pharmacy and Technology, 11(3), 220-225. [Link]

  • Popa, G., Mititelu-Tartau, L., & Isopencu, G. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 16(7), 933. [Link]

  • JETIR. (2025). Solid Dispersion Techniques for Solubility Enhancement: A Comprehensive Review. [Link]

  • Touro Scholar. Cyclodextrin as a Drug Carrier Increasing Drug Solubility. [Link]

  • MedCrave online. (2017). Cyclodextrin: a promising candidate in enhancing oral bioavailability of poorly water soluble drugs. [Link]

  • Annals of Basic and Medical Sciences. Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. [Link]

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  • Asian Journal of Pharmaceutical Technology & Innovation. Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. [Link]

  • MDPI. (2026). Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin. [Link]

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  • Sharma, A., Chaudhary, A., & Singh, B. (2021). A Review on Solubility Enhancement by Solid Dispersion Technique. Journal of Pharmaceutical Research International, 33(63A), 77-87. [Link]

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  • Longdom Publishing. Biosurfactants: A New Pharmaceutical Additive for Solubility Enha. [Link]

  • ijprems.com. (2025). SOLUBILITY ENHANCEMENT TECHNIQUES FOR POORLY WATER. [Link]

  • Bentham Science. Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. [Link]

  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. [Link]

  • Bioanalysis Zone. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. [Link]

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  • Taylor & Francis. Cosolvent – Knowledge and References. [Link]

  • Google Patents. Method for determining solubility of a chemical compound.
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  • PubMed. (1987). Solvent effects on chemical processes. I: Solubility of aromatic and heterocyclic compounds in binary aqueous-organic solvents. [Link]

  • YouTube. (2020). Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. [Link]

  • The Royal Society of Chemistry. Synthesis of Functionalised 4H-Quinolizin-4-ones via Tandem Horner-Wadsworth-Emmons Olefination/Cyclisation. [Link]

  • PubChem. Quinoline. [Link]

  • Wikipedia. Quinoline. [Link]

  • Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs. [Link]

  • PubMed. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. [Link]

  • ACS Omega. (2023). Quinolizidine-Type Alkaloids: Chemodiversity, Occurrence, and Bioactivity. [Link]

  • University of Benghazi. (2018). 4H-Quinolizin-4-one Derivatives: A Review. [Link]

  • Chemistry LibreTexts. (2026). 13.3: Factors Affecting Solubility. [Link]

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  • Wikipedia. 4H-Quinolizine. [Link]

  • K.T.H.M. College. Recent advances towards the synthesis of 4H-quinolizin-4-one. [Link]

  • PubChem. 1-Bromoisoquinoline. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Mass Spectrometric Profiling: 1-Bromo-4H-Quinolizine vs. Structural Isomers

Executive Summary The structural characterization of 1-bromo-4H-quinolizine presents a unique challenge in mass spectrometry due to its tendency to undergo oxidative aromatization to the quinolizinium cation and its isom...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The structural characterization of 1-bromo-4H-quinolizine presents a unique challenge in mass spectrometry due to its tendency to undergo oxidative aromatization to the quinolizinium cation and its isomerism with bromoquinolines. This guide provides a comparative analysis of the fragmentation patterns of 1-bromo-4H-quinolizine against its primary structural alternatives: the aromatized 1-bromoquinolizinium salt and the isomeric 2-bromo-4H-quinolizine .

Key Finding: While all bromo-quinolizines exhibit the characteristic bromine isotopic signature (


), the 1-bromo-4H-quinolizine  is distinguished by a specific "Ortho-Bridgehead Effect," leading to enhanced elimination of the halogen radical compared to the 2- and 3- isomers, and a distinct ring-opening pathway absent in the fully aromatic quinoline analogs.

Comparative Analysis: Performance & Specificity

The following table summarizes the key mass spectrometric differentiators between the target analyte and its common structural isomers/analogs.

Table 1: MS/MS Diagnostic Comparison
Feature1-Bromo-4H-Quinolizine (Target)1-Bromoquinolizinium (Oxidized Analog)Bromoquinoline (Structural Isomer)
Precursor Ion (

)

(

or

)

(

)

(

)
Primary Loss

(Radical loss)

(Neutral loss)

(Retains Br initially)
Base Peak (EI)

(Quinolizinium core)

(Molecular cation)

(Quinoline core)
Ring Cleavage Retro-Diels-Alder (RDA) likeHigh stability (Resistant)Characteristic

loss
Detection Limit Moderate (Ionization dependent)High (Pre-charged)High (Stable aromatic)

Mechanistic Fragmentation Analysis

To accurately identify 1-bromo-4H-quinolizine, one must understand the causality behind its fragmentation. Unlike stable quinolines, the 4H-quinolizine core contains a bridgehead nitrogen with partial saturation, making it susceptible to specific cleavage pathways.

The "Ortho-Bridgehead" Effect

The bromine at position 1 is sterically and electronically influenced by the bridgehead nitrogen. Upon ionization (EI or CID), the proximity of the lone pair on the nitrogen facilitates the expulsion of the bromine atom.

  • Mechanism: The radical cation (

    
    , m/z 211) localizes charge on the nitrogen. The C1-Br bond weakens significantly, leading to a rapid loss of 
    
    
    
    to form the stable quinolizinium cation (m/z 131) .
  • Differentiation: In 2-bromo or 3-bromo isomers, this effect is diminished, often resulting in competitive loss of

    
     or ring fragmentation before halogen loss.
    
Secondary Fragmentation (The Fingerprint)

Once the bromine is lost, the resulting m/z 131 ion undergoes ring opening.

  • Loss of HCN (27 Da): Typical of N-heterocycles, generating m/z 104.

  • Loss of Acetylene (

    
    , 26 Da):  Occurs from the non-nitrogen containing ring.
    
Visualization of Signaling Pathways

The following diagram illustrates the primary fragmentation pathway, highlighting the critical decision points for structural assignment.

FragmentationPathway M_Ion 1-Bromo-4H-Quinolizine [M]+• (m/z 211/213) Isotope Ratio 1:1 M_Br_Loss [M - Br]+ Quinolizinium Ion (m/z 131) M_Ion->M_Br_Loss Primary Pathway (Ortho-Bridgehead Effect) M_HBr_Loss [M - HBr]+• Dehydro-quinolizine (m/z 132) M_Ion->M_HBr_Loss Minor Pathway (Competitive) Frag_HCN [m/z 131 - HCN]+ (m/z 104) M_Br_Loss->Frag_HCN - HCN (27 Da) Frag_C2H2 [m/z 131 - C2H2]+ (m/z 105) M_Br_Loss->Frag_C2H2 - C2H2 (26 Da) Benzene Phenyl Cation (m/z 77) Frag_HCN->Benzene - C2H3N

Figure 1: Proposed fragmentation pathway of 1-bromo-4H-quinolizine under Electron Ionization (70 eV), highlighting the dominant debromination pathway.

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and distinguish the target from artifacts, follow this step-by-step LC-MS/MS protocol. This workflow is designed to validate the oxidation state of the quinolizine core.

Phase 1: Sample Preparation
  • Solvent: Acetonitrile (ACN) is preferred over Methanol to prevent potential nucleophilic substitution of the bromine at the C1 position.

  • Concentration: Prepare a 10 µM working solution.

  • Stability Check: 4H-quinolizines are oxidation-sensitive. Critical Step: Analyze immediately upon dissolution. If the spectrum shows a dominant peak at M-2 (m/z 209/211), the sample has oxidized to the quinolizinium salt.

Phase 2: LC-MS/MS Parameters (Q-ToF / Orbitrap)
  • Ionization: Electrospray Ionization (ESI) in Positive Mode.[1][2]

  • Source Voltage: 3.5 kV (Keep low to prevent in-source fragmentation).

  • Collision Energy (CE): Stepped CE (10, 20, 40 eV) is required to observe both the molecular ion and the hard fragments.

Phase 3: Data Interpretation Logic

Use the following logic gate to validate your analyte:

  • Check Isotope Pattern: Do you see a 1:1 doublet separated by 2 Da?

    • No: Not a mono-bromo compound.[3]

    • Yes: Proceed.

  • Check Precursor Mass:

    • m/z 210/212: Confirms Protonated 1-Bromo-4H-Quinolizine (

      
      ).
      
    • m/z 208/210: Confirms Oxidized 1-Bromoquinolizinium (

      
      ).
      
  • Check Neutral Loss:

    • Apply 20 eV collision energy.

    • If dominant loss is 79/81 Da (Br)

      
       Likely 1-Bromo isomer  (weak C-Br bond).
      
    • If dominant loss is HCN (retaining Br pattern)

      
       Likely Quinoline isomer .
      

Logical Isomer Differentiation Workflow

The following decision tree assists in rapidly classifying the specific isomer based on spectral data.

IsomerID Start Start: Mass Spectrum (Precursor m/z 210-212) Isotope Isotope Ratio ~1:1 (M : M+2)? Start->Isotope Oxidation Precursor Mass 210/212 or 208/210? Isotope->Oxidation Yes Frag_Pattern Dominant Fragment at CE 20eV? Oxidation->Frag_Pattern 210/212 (Protonated) Result_Salt 1-Bromoquinolizinium Oxidation->Result_Salt 208/210 (Cation) Result_4H 1-Bromo-4H-Quinolizine Frag_Pattern->Result_4H Loss of Br (m/z 131) Result_Quin Bromoquinoline Isomer Frag_Pattern->Result_Quin Loss of HCN (Retains Br)

Figure 2: Decision tree for the mass spectrometric differentiation of bromo-quinolizine derivatives.

References

  • Porter, Q. N. (1985). Mass Spectrometry of Heterocyclic Compounds. John Wiley & Sons.
  • Satoh, T., et al. (2010).[4][5] "Synthesis and analysis of new 4H-quinolizin-4-one derivatives." University of Benghazi Publications. Link

  • McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Source for Isotopic Abundance Rules and "Bromine Rule").
  • Kutney, J. P., et al. (1971). "Mass spectral fragmentation studies of coumarin-type compounds and quinolizidine alkaloids." Canadian Journal of Chemistry. Link

  • BenchChem Application Notes. (2025). "Protocols for the Mass Spectrometry of Quinoline-2-carboxylic Acid and Derivatives." BenchChem. Link

Sources

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